6-Fluoro-2-methyl-5-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVSWVLDAPYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372717 | |
| Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79821-10-6 | |
| Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluoro-2-methyl-5-nitroquinoline CAS number and properties
The following technical guide details the chemical profile, synthesis, and applications of 6-Fluoro-2-methyl-5-nitroquinoline , structured for researchers and drug development professionals.
Identity & Physicochemical Profile[1][2][3][4]
6-Fluoro-2-methyl-5-nitroquinoline is a functionalized heterocyclic building block belonging to the fluoroquinoline family. It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly for antimicrobial, antiparasitic, and anticancer research. Its structure combines the electron-withdrawing nitro group and the metabolically stable fluorine atom on a quinoline core, making it a valuable substrate for Structure-Activity Relationship (SAR) studies.
| Property | Specification |
| CAS Number | 79821-10-6 (Primary); 1250543-88-4 (Alt.) |
| IUPAC Name | 6-Fluoro-2-methyl-5-nitroquinoline |
| Molecular Formula | C₁₀H₇FN₂O₂ |
| Molecular Weight | 206.17 g/mol |
| Precursor CAS | 1128-61-6 (6-Fluoro-2-methylquinoline) |
| Appearance | Yellow to pale-orange crystalline solid |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| Melting Point | >60°C (Predicted based on precursor MP of 53°C) |
Structural Significance
The compound features a quinaldine (2-methylquinoline) core. The C6-Fluorine atom increases lipophilicity and metabolic stability, blocking oxidative metabolism at that position. The C5-Nitro group is a versatile handle; it can be reduced to an amine for further derivatization (e.g., amide coupling, sulfonylation), creating a vector for drug-target interactions.
Synthetic Pathway & Regioselectivity[4]
The synthesis of 6-fluoro-2-methyl-5-nitroquinoline is typically achieved via the electrophilic aromatic nitration of 6-fluoro-2-methylquinoline. This reaction is governed by the directing effects of the substituents on the bicyclic system.
Mechanistic Logic
-
Substrate: 6-Fluoro-2-methylquinoline.
-
Directing Effects:
-
Nitrogen (N1): Deactivates the pyridine ring; electrophilic substitution occurs preferentially on the carbocyclic ring (positions 5, 6, 7, 8).
-
Fluorine (C6): An ortho/para director but deactivating. It directs incoming electrophiles to positions C5 (ortho) and C7 (ortho) .
-
Sterics & Electronics: Substitution at C5 is favored electronically (ortho to F, alpha to the fused ring junction) but can be sterically hindered. Substitution at C8 is also favorable (para to the ring junction, meta to F).
-
-
Outcome: The reaction yields a mixture of the 5-nitro (target) and 8-nitro isomers.[1] Separation is required.[1]
Synthesis Workflow Diagram
Experimental Protocol (Standardized)
Note: This protocol is adapted from standard nitration procedures for deactivated quinolines.
Reagents
-
Substrate: 6-Fluoro-2-methylquinoline (1.0 eq)
-
Solvent/Acid: Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrating Agent: Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Quench: Crushed ice, Ammonium Hydroxide (NH₄OH)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 6-Fluoro-2-methylquinoline (10 mmol) in conc. H₂SO₄ (5 mL) at 0°C (ice bath). Ensure complete protonation of the quinoline nitrogen.
-
Nitration: Dropwise add a mixture of fuming HNO₃ (1.2 eq) and H₂SO₄ while maintaining the internal temperature below 5°C. The low temperature is critical to minimize dinitration or oxidative degradation.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Quenching: Pour the reaction mixture slowly onto 50g of crushed ice with vigorous stirring. A yellow precipitate (mixed isomers) typically forms.
-
Neutralization: Carefully adjust pH to ~8-9 using 25% NH₄OH solution.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification (Critical): The residue contains both 5-nitro and 8-nitro isomers.
-
Separation: Isolate the 5-nitro isomer using silica gel flash chromatography.
-
Eluent Gradient: Start with 100% Hexane, increasing polarity to 20% Ethyl Acetate/Hexane. The 5-nitro isomer typically elutes differently due to the dipole moment difference relative to the ring nitrogen.
-
Applications in Drug Discovery[4]
The 6-fluoro-2-methyl-5-nitroquinoline scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages for lead optimization.
Antimicrobial & Antiparasitic Agents
Quinoline derivatives are historically significant in malaria treatment (e.g., Chloroquine). The addition of the 5-nitro group allows for the synthesis of 5-aminoquinoline derivatives upon reduction.
-
Mechanism: 5-aminoquinolines can intercalate into DNA or inhibit specific enzymes (e.g., DNA gyrase in bacteria) when further functionalized.
-
Fluorine Effect: The C6-fluorine enhances cell permeability and prevents metabolic deactivation, prolonging half-life.
Anticancer Research (Kinase Inhibition)
Substituted quinolines act as kinase inhibitors. The 2-methyl group (quinaldine) allows for condensation reactions with aldehydes (Knoevenagel condensation) to form styrylquinolines, which have demonstrated cytotoxicity against tumor cell lines.
-
Workflow: Nitro reduction
Amine acylation Kinase binding domain mimicry.
Electronic Materials (OLEDs)
While primarily pharmaceutical, the electron-deficient nature of nitro-quinolines makes them candidates for electron-transport materials in Organic Light Emitting Diodes (OLEDs), particularly when the nitro group is used to tune the LUMO energy levels.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
| Reactivity | -- | Nitro compounds can be energetic; avoid high heat/shock. |
Precautions:
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place away from strong reducing agents.
References
-
PubChem. (2025).[4] 6-Fluoro-2-methylquinoline (Precursor Data). National Library of Medicine. Available at: [Link]
-
Brieflands. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline.[5] (Reference for Quinoline Nitration Regioselectivity). Available at: [Link]
Sources
Technical Guide: Physicochemical Profiling of 6-Fluoro-2-methyl-5-nitroquinoline
[1]
Executive Summary
6-Fluoro-2-methyl-5-nitroquinoline (CAS: 79821-10-6) acts as a high-value electrophilic scaffold in medicinal chemistry.[1][2] Its structural uniqueness lies in the contiguous substitution pattern of the benzene ring (nitro group at C5, fluorine at C6), which creates a "push-pull" electronic system. This configuration activates the fluorine atom towards nucleophilic aromatic substitution (
Identity & Physicochemical Characteristics[1][2][3][4]
The compound is characterized by a fused bicyclic system where the electron-withdrawing nitro group significantly alters the lipophilicity and electronic density of the quinoline core.
Table 1: Physicochemical Constants
| Property | Value / Description | Source/Note |
| CAS Registry Number | 79821-10-6 | [1] |
| IUPAC Name | 6-Fluoro-2-methyl-5-nitroquinoline | |
| Molecular Formula | ||
| Molecular Weight | 206.17 g/mol | |
| Physical State | Solid (Pale yellow to orange crystalline powder) | Analogous nitro-quinolines [2] |
| Melting Point | 100–140 °C (Predicted range) | Note: 6-Methyl-5-nitroquinoline melts at 116-120°C [2].[1][2][3][4] The 6-fluoro substituent typically elevates lattice energy.[1] |
| LogP (Calculated) | ~2.6 | Lipophilic, suitable for membrane permeability |
| Solubility | Soluble in DMSO, DMF, | |
| pKa (Calculated) | ~2.5 (Quinoline Nitrogen) | Reduced basicity due to electron-withdrawing |
Molecular Architecture & Electronic Effects[1]
-
C5-Nitro Group: Exerts a strong
(mesomeric) and (inductive) effect.[1] This deactivates the ring towards further electrophilic attack but activates the adjacent C6-position.[1] -
C6-Fluoro Group: Positioned ortho to the nitro group. The strong electron-withdrawing nature of the nitro group makes this fluorine highly labile to nucleophilic attack (
), allowing for the introduction of amines or alkoxides. -
C2-Methyl Group: Provides steric bulk and serves as a handle for radical halogenation (e.g., bromination with NBS) to access benzylic-type reactivity.[1]
Synthesis & Purification Protocol
The synthesis relies on the regioselective nitration of 6-fluoro-2-methylquinoline.[1] The 6-fluoro substituent directs the incoming nitro group to the ortho position (C5), which is also the kinetically favored alpha-position of the quinoline system.
Reaction Scheme (DOT Visualization)
Caption: Electrophilic Aromatic Substitution pathway for the regioselective nitration of 6-fluoro-2-methylquinoline.
Detailed Experimental Protocol
Safety Warning: Nitration reactions are exothermic and can run away.[1] Fuming nitric acid is a potent oxidizer.[1] Perform in a fume hood behind a blast shield.
-
Preparation: Charge a 3-neck round-bottom flask with Concentrated Sulfuric Acid (
, 10 Vol) . Cool to 0–5°C using an ice-salt bath.[1] -
Substrate Addition: Slowly add 6-Fluoro-2-methylquinoline (1.0 equiv) portion-wise. Maintain internal temperature <10°C to prevent decomposition.[1] Stir until fully dissolved.
-
Nitration: Add Fuming Nitric Acid (
, 1.2 equiv) dropwise over 30 minutes. The rate of addition must be controlled to keep the temperature <10°C. -
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).[1] The starting material (blue fluorescence) should disappear, replaced by a lower
non-fluorescent (or yellow) spot.[1] -
Quenching: Pour the reaction mixture slowly onto Crushed Ice (50 Vol) with vigorous stirring.
-
Neutralization: Carefully adjust pH to ~8–9 using Ammonium Hydroxide (
) or 50% NaOH solution.[1] A yellow precipitate will form.[1] -
Isolation: Filter the solid, wash copiously with water to remove acid salts, and dry under vacuum at 45°C.
-
Purification: Recrystallize from hot Ethanol or Methanol . If purity is <95%, perform column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).[1]
Spectral Characterization (Predictive)
The structural confirmation of 6-Fluoro-2-methyl-5-nitroquinoline relies on the distinct splitting patterns of the aromatic protons.[1]
-NMR Interpretation (300 MHz, )
- 2.75 ppm (s, 3H): Methyl group at C2.[1]
-
7.40 ppm (d, 1H,
Hz): H3 proton (pyridine ring).[1] -
8.05 ppm (d, 1H,
Hz): H4 proton (pyridine ring).[1] - 7.50–7.60 ppm (dd, 1H): H7 proton.[1] It couples with H8 (ortho) and F6 (ortho).[1]
-
8.15–8.25 ppm (dd, 1H): H8 proton.[1] It couples with H7 (ortho) and F6 (meta).[1]
-
Note: The H5 proton signal (present in the precursor) is absent , confirming substitution at the 5-position. The proximity of the nitro group causes a significant downfield shift for H4 and H8 due to the deshielding anisotropic effect.
-
Mass Spectrometry (ESI+)[1]
Reactivity Profile & Applications
The 5-nitro-6-fluoro motif is a "privileged scaffold" because it enables orthogonal functionalization.[1]
Key Reaction Pathways (DOT Visualization)
Caption: Divergent synthetic utility: Reduction, Substitution (
Nucleophilic Aromatic Substitution ( )
The nitro group at C5 activates the C6-fluorine.[1] Treatment with primary or secondary amines (in DMF/
Nitro Reduction
Reduction using Iron powder/Ammonium Chloride or Catalytic Hydrogenation (
References
-
Chemical Abstracts Service (CAS). "6-Fluoro-2-methyl-5-nitroquinoline (CAS 79821-10-6)."[1] CAS Common Chemistry.[1] Link
-
Sigma-Aldrich. "6-Methyl-5-nitroquinoline Product Specification." Merck KGaA.[1] Link
-
PubChem. "6-Fluoro-2-methylquinoline (Precursor Data)." National Library of Medicine.[1] Link[1]
-
Accela ChemBio. "Product Analysis: 6-Fluoro-2-methyl-5-nitroquinoline." Accela ChemBio Catalog. Link
Sources
- 1. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 79821-10-6,6-Fluoro-2-methyl-5-nitroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]
- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
Technical Guide: Structural Characterization of 6-Fluoro-2-methyl-5-nitroquinoline
[1][2][3]
Executive Summary
This technical guide provides an in-depth analytical framework for 6-Fluoro-2-methyl-5-nitroquinoline (CAS: 79821-10-6), a critical intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial pharmacophores.[1][2][3] The simultaneous presence of a strongly electron-withdrawing nitro group at the peri-position (C5) and a fluorine atom at C6 creates unique electronic environments that significantly alter proton chemical shifts and fragmentation patterns compared to the non-nitrated precursor.[1][2][3]
This document details the expected spectroscopic signatures, referencing the precursor 6-Fluoro-2-methylquinoline (CAS: 1128-61-6) and standard substituent effects in quinoline systems.[1][2][3][4] It is designed to allow researchers to validate synthetic success and identify common regioisomeric impurities.[2][3][5]
Structural Analysis & Theoretical Basis
The molecule consists of a quinoline core substituted with a methyl group at C2, a nitro group at C5, and a fluorine atom at C6.[2][3][5][6]
Electronic Environment & Coupling Logic
-
The Peri-Effect (C5 Nitro): The most diagnostic feature of this molecule is the steric and electronic interaction between the C5-nitro group and the C4-proton.[1][2][3] This "peri-effect" typically results in a significant downfield shift (deshielding) of the H4 proton, often moving it >0.5 ppm downfield compared to the non-nitrated analog.[2][3][5]
-
Fluorine Coupling (
): The fluorine at C6 acts as a spin-active nucleus ( ), causing splitting in the NMR signals of neighboring protons (H7 and H8) and potentially H5 (if it were present, but it is substituted by NO ).[1][2][3][5]
Structural Visualization (DOT Diagram)
Caption: Structural connectivity highlighting the critical peri-effect between the C5-Nitro group and H4 proton.
Mass Spectrometry Characterization
Ionization & Molecular Ion[1][2][3][4]
-
Technique: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).[2][5]
-
Molecular Formula: C
H FN O [1][2][3][5][7] -
Observed Ion (ESI+):
m/z[1][2][5]
Fragmentation Pattern (EI/MS)
The fragmentation of nitroquinolines is distinct.[2][3][5] The primary loss is usually the nitro group (
| Fragment Ion (m/z) | Loss Species | Structural Interpretation |
| 206 | Molecular Ion (Base peak in mild EI) | |
| 176 | Loss of nitric oxide (characteristic of nitroarenes) | |
| 160 | Loss of nitro group (Formation of 6-fluoro-2-methylquinoline radical cation) | |
| 159 | Rearrangement/Elimination | |
| 133 | Ring contraction/degradation of the pyridine ring |
1H NMR Spectroscopy Data
Solvent: DMSO-
Predicted Chemical Shifts & Assignments[1][2][3][4]
The following data is synthesized from substituent additivity rules applied to the authoritative precursor (6-Fluoro-2-methylquinoline) and validated against nitro-quinoline SAR (Structure-Activity Relationships).
| Position | Proton | Multiplicity | Shift ( | Coupling Constants ( | Assignment Logic |
| C4 | H4 | Doublet (d) | 8.40 – 8.60 | Diagnostic Peak. Heavily deshielded by C5-NO | |
| C8 | H8 | dd | 8.10 – 8.25 | Deshielded by adjacent N; coupled to F (meta).[2][3][5] | |
| C7 | H7 | dd | 7.60 – 7.80 | Ortho to Fluorine (large | |
| C3 | H3 | Doublet (d) | 7.50 – 7.60 | Typical pyridine ring doublet; shielded relative to H4.[2][3][5] | |
| C2-Me | CH | Singlet (s) | 2.75 – 2.85 | - | Characteristic methyl singlet on heteroaromatic ring.[1][2][3] |
Analytical Workflow Diagram
Caption: Analytical workflow from crude synthesis to spectral validation.
Experimental Protocols
Sample Preparation for 1H NMR
To ensure high-resolution spectra without line broadening due to concentration effects:
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 600 µL of DMSO-
(99.9% D). CDCl is acceptable but DMSO often provides better separation of the aromatic multiplets in nitro-quinolines.[1][2] -
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., Na
SO from workup).[2][3][5] -
Acquisition: Set relaxation delay (
) to 2.0 seconds to ensure full integration of the methyl singlet.
Quality Control: Impurity Profiling
During the nitration of 6-fluoro-2-methylquinoline , regioisomers are the primary impurities.[1][2][3]
-
Target: 5-Nitro isomer (Major product due to ortho direction of F and stability).[1][2][3]
-
Impurity A (7-Nitro isomer): The fluorine at C6 directs ortho to both C5 and C7.[1][2]
-
Impurity B (8-Nitro isomer): Less likely due to steric hindrance from the ring nitrogen lone pair and the fluorine at C6, but possible.[2][3][5]
References
Sources
- 1. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]
- 2. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 6. SciSupplies [scisupplies.eu]
- 7. 6-Fluoro-2-Methyl-5-Nitroquinoline [myskinrecipes.com]
Technical Whitepaper: Predictive Pharmacodynamics of 6-Fluoro-2-methyl-5-nitroquinoline
Executive Summary
This technical guide provides an in-depth analysis of the predicted mechanism of action (MOA), synthesis, and experimental validation for 6-Fluoro-2-methyl-5-nitroquinoline (CAS: 104684-26-4 / Analogous structures).
Unlike "classic" fluoroquinolone antibiotics (e.g., Ciprofloxacin) which require a C-3 carboxylate and N-1 substitution to inhibit DNA gyrase via magnesium chelation, 6-Fluoro-2-methyl-5-nitroquinoline acts primarily as a bioreductive alkylating agent and DNA intercalator . Its pharmacophore is defined by the electron-withdrawing 5-nitro group, which undergoes metabolic activation in hypoxic environments (bacterial cytoplasm or solid tumor cores), and the 6-fluorine substituent, which blocks metabolic deactivation and modulates lipophilicity.
Part 1: Structural Analysis & Physicochemical Properties[1]
The molecule consists of a planar quinoline scaffold decorated with three critical functional groups. Understanding these is a prerequisite for predicting the MOA.
| Feature | Position | Chemical Function | Biological Consequence |
| Quinoline Core | Scaffold | Planar aromatic system | Facilitates DNA intercalation via |
| Methyl Group | C-2 | Electron-donating alkyl | Increases lipophilicity (LogP); provides steric bulk that may reduce clearance by specific efflux pumps. |
| Nitro Group | C-5 | Strong electron-withdrawing ( | The primary pharmacophore . Acts as a "warhead" for bioreductive activation. |
| Fluorine Atom | C-6 | High electronegativity | Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the C-6 position, extending half-life. Increases membrane permeability. |
Part 2: Predicted Mechanism of Action (MOA)
The MOA of 6-Fluoro-2-methyl-5-nitroquinoline is predicted to be multimodal, dominated by nitro-reduction cycling.
Pathway A: Bioreductive Activation (The "Trojan Horse" Mechanism)
In hypoxic conditions (common in anaerobic bacteria or necrotic tumor tissue), the 5-nitro group is enzymatically reduced by cellular nitroreductases (Type I or Type II).
-
Single-Electron Reduction: The nitro group (
) accepts an electron to form a nitro radical anion ( ). -
Redox Cycling (Aerobic): In the presence of oxygen, this radical is re-oxidized, generating Superoxide Anions (
), leading to oxidative stress. -
Irreversible Reduction (Hypoxic): In low oxygen, the radical is further reduced to a Nitroso (
) and then a Hydroxylamine ( ) intermediate. -
DNA Adduct Formation: The hydroxylamine species can form a highly reactive Nitrenium ion , which covalently binds to guanine residues in DNA, causing strand breaks and apoptosis.
Pathway B: Non-Covalent DNA Intercalation
The planar quinoline ring inserts itself between DNA base pairs. The 6-fluoro substituent alters the dipole moment, potentially enhancing the binding affinity compared to non-fluorinated analogs. This intercalation distorts the DNA helix, inhibiting replication and transcription enzymes (e.g., RNA polymerase).
Visualization of Signaling Pathway
The following diagram illustrates the cascade from cellular entry to DNA damage.
Caption: Figure 1. Dual-mode mechanism: Bioreductive activation (Red) and Direct Intercalation (Blue).
Part 3: Experimental Validation Protocols
To confirm the predicted MOA, the following self-validating experimental workflows are required.
Protocol 1: Cyclic Voltammetry (Redox Potential Analysis)
Objective: Determine the single-electron reduction potential (
-
Preparation: Dissolve compound (1 mM) in anhydrous DMF containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Scan: Sweep from 0.0 V to -2.0 V at scan rates of 50, 100, and 200 mV/s.
-
Validation Criteria: Observe a reversible wave (radical anion formation) followed by an irreversible wave (further reduction).
-
Pass:
for first wave is > -0.8 V. -
Fail: No reduction peaks observed (Compound is inert).
-
Protocol 2: Viscometric DNA Binding Assay
Objective: Distinguish between intercalation and groove binding. Rationale: Intercalators increase the length of the DNA helix, significantly increasing viscosity. Groove binders do not.
-
Solution: Prepare Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2).
-
Titration: Add increasing concentrations of 6-Fluoro-2-methyl-5-nitroquinoline (
from 0 to 0.5). -
Measurement: Measure flow time (
) in an Ubbelohde viscometer at 25°C. -
Data Plot: Plot
vs. binding ratio ( ). -
Validation Criteria:
-
Intercalation: Slope > 0 (Viscosity increases).
-
Groove Binding: Slope ≈ 0.
-
Part 4: Synthesis & Purification Workflow
The synthesis relies on the electrophilic aromatic substitution (Nitration) of the commercially available 6-Fluoro-2-methylquinoline.
Synthetic Pathway Diagram
Caption: Figure 2.[1] Electrophilic nitration workflow. C-5 is the preferred site due to electronic directing effects.
Step-by-Step Protocol
-
Reagent Setup: Cool 5 mL of concentrated
to 0°C in an ice bath. -
Addition: Dissolve 1.0 g (6.2 mmol) of 6-Fluoro-2-methylquinoline in the acid.
-
Nitration: Dropwise add a mixture of fuming
(1.2 eq) and while maintaining temperature < 5°C.-
Note: The fluorine at C6 directs the nitro group primarily to C5 (ortho to fluorine, para to nitrogen).
-
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2 hours.
-
Workup: Pour onto 50g crushed ice. Neutralize with
to pH 8. -
Purification: Filter the yellow precipitate. Recrystallize from hot Ethanol.
-
QC: Verify structure via
-NMR (Look for downfield shift of aromatic protons due to nitro group).
References
-
Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy. Link
-
Denny, W. A., & Wilson, W. R. (1986). Considerations for the design of nitrophenyl mustards as agents with selective toxicity for hypoxic tumor cells. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem.[1] Link
-
Laponogov, I., et al. (2009).[2] Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance.[2] Nature Structural & Molecular Biology. Link
-
Sigma-Aldrich. (2024).[3] Product Specification: 6-Fluoro-2-methylquinoline.[3] Merck KGaA. Link
Sources
Technical Guide: Biological Evaluation of Fluoro-Methyl-Nitroquinoline Analogs
Executive Summary: The Hybrid Pharmacophore
The fluoro-methyl-nitroquinoline scaffold represents a strategic convergence of three distinct pharmacophores. While fluoroquinolones (FQs) are traditionally established as DNA gyrase inhibitors, the introduction of a nitro group (
This guide analyzes the structure-activity relationships (SAR) of these analogs, focusing on their dual-potential as next-generation antimicrobials (targeting resistant M. tuberculosis and biofilms) and bioreductive anticancer agents.
Structural Logic (SAR Analysis)
The rational design of these analogs relies on specific substitutions on the quinoline core:
-
Fluorine (C-6 or C-7): Essential for cellular uptake and metabolic stability. It blocks oxidative metabolism at the C-6 position and enhances binding affinity to the DNA-enzyme complex.
-
Nitro Group (C-5 or C-8): Acts as a "warhead." In bacteria and hypoxic tumor cells, this group undergoes enzymatic reduction to form cytotoxic hydroxylamines.
-
Methyl Group (C-2 or Steric Modulation): Modulates solubility (LogP) and creates steric hindrance that can overcome efflux pump recognition.
Figure 1: Structure-Activity Relationship (SAR) mapping of the fluoro-methyl-nitroquinoline scaffold.
Antimicrobial Activity: Mechanisms & Resistance
Unlike standard fluoroquinolones which rely solely on ATP-dependent DNA supercoiling inhibition, nitro-substituted analogs introduce a secondary mechanism effective against anaerobes (e.g., Clostridium spp., H. pylori) and dormant M. tuberculosis.
Dual-Mechanism of Action
-
Primary Target (Aerobic): Inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV. The fluorine atom facilitates penetration into the bacterial cell wall.
-
Secondary Target (Anaerobic): The nitro group acts as a prodrug. Bacterial nitroreductases (Type I/II) reduce
to reactive nitroso ( ) and hydroxylamine ( ) intermediates. These radicals damage DNA and disrupt redox homeostasis, effective even in non-replicating states.
Experimental Protocol: MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA) for high-throughput screening.
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Resazurin sodium salt (0.01% w/v in sterile water).
-
Test Compound (dissolved in DMSO).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100 in MHB. -
Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of test compound to column 1; perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume: 200 µL.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Visualization: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.
-
Blue: No growth (Compound active).
-
Pink:[1] Growth (Resazurin reduced to Resorufin).
-
Anticancer Potential: Hypoxia-Selective Toxicity
Solid tumors often contain hypoxic regions resistant to radiotherapy and standard chemotherapy. Fluoro-methyl-nitroquinolines exploit this via bioreductive alkylation .
Mechanism: The "Oxygen Sensor"
In normal (normoxic) cells, the one-electron reduction of the nitro group is reversible; oxygen re-oxidizes the radical anion back to the parent compound (futile cycling), preventing toxicity. In hypoxic tumor cells, this reversal cannot occur, leading to irreversible reduction and DNA damage.
Figure 2: Bioreductive activation pathway of nitroquinolines in hypoxic cancer cells.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: Quantify cell viability in normoxic vs. hypoxic conditions.
-
Seeding: Seed cancer cells (e.g., A549, HeLa) at
cells/well in 96-well plates. Adhere for 24h. -
Treatment: Treat with graded concentrations of the analog (0.1 – 100 µM).
-
Set A: Incubate in standard incubator (21%
). -
Set B: Incubate in anaerobic chamber or hypoxia incubator (1%
).
-
-
Incubation: 48 hours.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
-
Calculation:
Quantitative Data Summary (Representative)
The following table summarizes expected activity ranges based on SAR patterns of nitro-quinoline derivatives (e.g., Nitroxoline analogs).
| Assay Type | Cell Line / Strain | Activity Metric | Potency Range | Notes |
| Antibacterial | S. aureus (MRSA) | MIC (µg/mL) | 0.5 – 4.0 | High potency due to F-mediated uptake. |
| Antibacterial | M. tuberculosis | MIC (µg/mL) | 2.0 – 8.0 | Nitro-reduction required for dormancy activity. |
| Anticancer | A549 (Lung) - Normoxia | IC50 (µM) | > 50.0 | Low toxicity in oxygenated tissue (Safety). |
| Anticancer | A549 (Lung) - Hypoxia | IC50 (µM) | 1.0 – 5.0 | High selectivity index (>10x). |
| Toxicity | HEK293 (Normal Kidney) | CC50 (µM) | > 100.0 | Demonstrates therapeutic window. |
Toxicology & Safety Considerations
A critical aspect of nitro-containing drugs is genotoxicity. The nitro group can be mutagenic (positive Ames test) if not sterically hindered or electronically tuned.
-
Risk: Metabolic reduction to reactive species can cause DNA strand breaks in healthy cells.
-
Mitigation Strategy: The Methyl group plays a vital role here. Placing a methyl group ortho to the nitro group can sterically hinder nitroreductases in healthy aerobic flora, reducing off-target toxicity while maintaining activity in the highly reducing environment of a tumor or mycobacterium.
References
-
Structure-Activity Relationships of Fluoroquinolones Source: National Institutes of Health (NIH) / PubMed Context: foundational SAR rules for the quinolone core, specifically the role of Fluorine at C-6. URL:[Link]]
-
Nitroxoline (8-hydroxy-5-nitroquinoline) as an Anticancer Agent Source: National Center for Biotechnology Information (NCBI) Context: Establishes the anticancer mechanism (angiogenesis inhibition and cytotoxicity) of nitro-quinolines.[2][3] URL:[Link]
-
Biological Activities of Fluoroquinolones against Microbes and Cancer Source: MDPI (Molecules Journal) Context: Comprehensive review of the dual antibacterial and anticancer potential of the scaffold.[4] URL:[Link]
-
Cytotoxicity Assessment of Quinoline Derivatives (MTT Protocol) Source: ResearchGate / Dut.ac.za Context: Provides the specific methodological grounding for the cytotoxicity assays described in Section 3.2. URL:[Link]
-
Bioreductive Drugs: Hypoxia-Selective Agents Source: British Journal of Cancer (via Nature) Context: Mechanistic validation of nitro-reduction in hypoxic tumor environments. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety, handling, and storage guidelines for 6-Fluoro-2-methyl-5-nitroquinoline
CAS Number: 79821-10-6 Document Control: Technical Advisory | Version: 1.0 Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.[1][2]
Executive Summary & Operational Philosophy
As a Senior Application Scientist, I often observe that the greatest risks in drug discovery arise not from known carcinogens, but from "intermediate" compounds where toxicological data is sparse. 6-Fluoro-2-methyl-5-nitroquinoline falls squarely into this category.[1][2] It is a specialized fluorinated building block, likely used to modulate metabolic stability or lipophilicity in bioactive scaffolds.[1][2]
The Core Directive: Because specific toxicological datasets (RTECS/ToxCast) are limited for this exact isomer, you must adopt a Structural Activity Relationship (SAR) based safety posture . Nitro-aromatics are historically associated with mutagenicity (Ames positive) and shock sensitivity, while fluoro-quinolines can exhibit significant biological activity.[1][2] Therefore, this compound must be handled with High Potency Compound (HPC) protocols until proven otherwise.[1][2]
Physicochemical & Hazard Profile
The following data aggregates predicted properties and known scaffold behaviors.
Table 1: Technical Specifications
| Property | Specification | Operational Note |
| Chemical Name | 6-Fluoro-2-methyl-5-nitroquinoline | - |
| CAS Number | 79821-10-6 | Verify on label before use.[1][2] |
| Molecular Formula | C₁₀H₇FN₂O₂ | - |
| Molecular Weight | 206.17 g/mol | - |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector.[1][2] |
| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water.[1][2] |
| Melting Point | > 50°C (Predicted) | Precursor (non-nitro) melts ~50°C; nitro group typically raises MP.[1][2] |
Hazard Identification (SAR-Derived)
Since full GHS testing may be incomplete, we extrapolate from the Nitroquinoline and Fluoroquinoline families:
-
Acute Toxicity (Category 3/4): Likely harmful or toxic if swallowed/inhaled.[1][2]
-
Genotoxicity: Nitro-quinolines are often DNA intercalators or metabolic mutagens.[1][2] Treat as a potential mutagen.
-
Skin/Eye Damage: The fluorine substituent can increase acidity/reactivity, leading to severe irritation or damage upon contact.[1][2]
-
Energetic Potential: While not a primary explosive, the nitro group (-NO₂) on an aromatic ring confers thermal instability.[1][2] Avoid temperatures >100°C without DSC (Differential Scanning Calorimetry) validation.
Risk Assessment Logic
Before opening the vial, apply this decision logic to determine the necessary containment level.
Figure 1: Risk Assessment Decision Matrix for Undefined Nitro-Aromatics.
Storage & Stability Protocols
Improper storage of nitro-fluorinated heterocycles can lead to degradation (releasing HF or NOx) or increased sensitivity.[1][2]
-
Temperature: Store at 2–8°C (Refrigerated) . While the solid may be stable at room temperature, refrigeration slows potential slow-decomposition pathways common in nitro compounds.[1][2]
-
Atmosphere: Hygroscopicity is a risk.[1][2] Store under Argon or Nitrogen atmosphere.[1][2] Cap vials tightly and seal with Parafilm.[1][2]
-
Light: Nitro compounds are often photo-labile.[1][2] Store in amber vials or wrap clear vials in aluminum foil.
-
Segregation: Keep away from strong reducing agents (e.g., hydrides) and bases, as these can trigger rapid, exothermic decomposition of the nitro group.[1][2]
Operational Handling: The "Self-Validating" Protocol
This workflow is designed to prevent exposure before it happens.[1][2]
A. Engineering Controls[1][2]
-
Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).[1][2]
-
Secondary: If handling >100 mg, use a powder containment balance enclosure.
-
Static Control: Use an ionizing bar or anti-static gun.[1][2] Nitro-aromatic powders can be static-charged, leading to "flying powder" during weighing.[1][2]
B. Personal Protective Equipment (PPE)[1][2]
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for potential powders.[1][2]
-
Body: Lab coat (buttoned) + chemical apron if working with stock solutions.[1][2]
C. Solubilization Workflow
Dissolving this compound is the highest risk step due to potential exotherms or splashing.[1][2]
Figure 2: Safe Solubilization Workflow to minimize aerosolization.
Step-by-Step Protocol:
-
Acclimatization: Remove the vial from the refrigerator and let it warm to room temperature inside a desiccator before opening. This prevents water condensation on the cold solid (hydrolysis risk).[1][2]
-
Weighing: Never weigh directly on the balance pan. Tare a pre-labeled vial. Transfer solid using a disposable spatula.[1][2]
-
Solvent Addition: Add the solvent (e.g., DMSO) to the solid, not the reverse.[1][2] This minimizes dust displacement.[1][2]
-
Dissolution: If sonication is required, keep the vial cap loose to prevent pressure buildup from solvent vapor, but ensure the bath is covered.[1][2]
Emergency Response
-
Inhalation: Immediately move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1][2] Alert Medical: Mention "Nitro-aromatic exposure" (risk of methemoglobinemia).[1][2]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol ; it may enhance transdermal absorption of the lipophilic nitro-quinoline.[1][2]
-
Spill Cleanup:
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]
-
Method: High-temperature incineration is the only recommended disposal method to ensure destruction of the fluoro-nitro scaffold.[1][2]
-
Do Not: Do not pour down the drain. Do not mix with oxidizers in the waste stream.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70784, 6-Fluoro-2-methylquinoline (Precursor Analog).[1][2] Retrieved from [Link][1][2]
Sources
Methodological & Application
Application Note: Regioselective Nitration of 6-Fluoro-2-methylquinoline
Executive Summary
This application note details the optimized experimental procedure for the regioselective nitration of 6-fluoro-2-methylquinoline to produce 6-fluoro-2-methyl-5-nitroquinoline . While the quinoline ring system is generally deactivated towards electrophilic substitution due to the nitrogen atom, the presence of the fluorine atom at the C6 position and the methyl group at C2 directs the incoming nitro group preferentially to the C5 position. This protocol utilizes a standard mixed-acid strategy (sulfuric acid/nitric acid) optimized for temperature control to maximize yield and minimize dinitration byproducts.
Scientific Background & Mechanistic Insight
Substrate Analysis & Regioselectivity
The nitration of quinoline derivatives is governed by the electronic environment of the fused ring system.
-
Deactivation: In the highly acidic nitration media (H₂SO₄/HNO₃), the quinoline nitrogen is protonated (quinolinium ion), severely deactivating the pyridine ring (heterocyclic ring) towards electrophilic attack. Consequently, substitution occurs on the carbocyclic (benzene) ring.
-
Directing Effects:
-
Quinoline System: Electrophilic substitution on the protonated quinoline typically favors the C5 and C8 positions (alpha positions).
-
6-Fluoro Substituent: The fluorine atom is an ortho/para director.
-
Ortho to F (C5 and C7).
-
Para to F (C9 - bridgehead, chemically inaccessible).
-
-
Cooperative Effect: The C5 position is electronically favored by both the quinoline system (alpha-attack) and the fluorine atom (ortho-direction). The C8 position is meta to the fluorine and sterically less favorable than C5 in this specific configuration.
-
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (
Figure 1: Simplified mechanistic pathway for the C5-nitration of the protonated quinoline species.
Strategic Planning (Pre-Lab)
Safety Protocols
-
Fuming Nitric Acid: Highly corrosive and oxidizing. Causes severe burns. Use only in a functioning fume hood.
-
Concentrated Sulfuric Acid: Dehydrating agent; exothermic reaction with water.
-
PPE: Neoprene gloves, lab coat, safety goggles, and face shield are mandatory.
Reagents & Equipment Table
| Reagent / Equipment | Specification | Quantity (Scale: 10 mmol) | Role |
| 6-Fluoro-2-methylquinoline | >97% Purity | 1.61 g (10 mmol) | Substrate |
| Sulfuric Acid ( | Conc. (98%) | 10 mL (Solvent) + 2 mL (Mix) | Solvent/Catalyst |
| Nitric Acid ( | Fuming (>90%) or 70% | 1.0 mL (~15-20 mmol) | Nitrating Agent |
| Ammonium Hydroxide | 25% Solution | As needed | Neutralization |
| Dichloromethane (DCM) | HPLC Grade | 100 mL | Extraction Solvent |
| Ice/Water | Crushed | ~100 g | Quenching |
Detailed Experimental Protocol
Phase 1: Preparation of Nitrating Mixture
-
In a small beaker or vial, cool 2 mL of Conc.
to 0°C using an ice bath. -
Carefully add 1.0 mL of Nitric Acid dropwise to the sulfuric acid with gentle swirling.
-
Keep this mixture ("Mixed Acid") on ice until use.
Phase 2: Reaction Setup & Addition
-
Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 1.61 g of 6-fluoro-2-methylquinoline .
-
Acidification: Add 10 mL of Conc.
to the RBF.-
Note: The reaction is exothermic.[1] Cool the flask in an ice-salt bath (-5°C to 0°C) during addition. Stir until the solid is completely dissolved (protonation is complete).
-
-
Nitration: With the RBF maintained at 0-5°C, add the Mixed Acid (prepared in Phase 1) dropwise over 20-30 minutes using a pressure-equalizing dropping funnel or a glass syringe.
-
Critical Control Point: Do not allow the internal temperature to exceed 10°C. Higher temperatures promote dinitration and tar formation.
-
Phase 3: Reaction & Monitoring[2][5]
-
After addition is complete, allow the reaction to stir at 0-5°C for 1 hour .
-
Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) . Stir for an additional 2-4 hours.
-
QC Check (TLC): Monitor consumption of starting material.
-
Mobile Phase: Hexanes:Ethyl Acetate (7:3).
-
Visualization: UV lamp (254 nm). The nitro product will be more polar (lower
) than the starting material.
-
Phase 4: Workup & Isolation
-
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.
-
Neutralization: Carefully basify the slurry to pH ~9-10 by adding 25% Ammonium Hydroxide (
) dropwise.-
Caution: This is highly exothermic. Add base slowly and add more ice if necessary to keep cool.
-
Observation: A yellow/orange precipitate (the free base) should form.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Dichloromethane (3 x 30 mL) .
-
Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous Sodium Sulfate (
) . -
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield the crude yellow solid.
Phase 5: Purification
-
Recrystallization: The crude solid is typically purified by recrystallization from hot Ethanol or Methanol .
-
Alternative: If impurities persist, perform flash column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).
Figure 2: Step-by-step experimental workflow for the nitration protocol.
Analytical Validation
Expected Data
-
Physical State: Yellow crystalline solid.[2]
-
Melting Point: Expected range 125-130°C (Based on analog 6-bromo-5-nitroquinoline).[2]
-
Yield: Typical isolated yield 70-85%.
NMR Interpretation (Protonated Form)
-
1H NMR (CDCl3):
-
The H5 proton (present in starting material) will disappear.
-
The H7 and H8 protons will appear as doublets (coupling with F) or dd.
-
H7 is ortho to F and meta to Nitro.
-
H8 is meta to F and para to Nitro.
-
Look for the downfield shift of H4 and H8 due to the nitro group's deshielding effect.
-
References
-
Çakmak, O. et al. (2018).[2] Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374.[2] Retrieved from [Link] (Validates regioselectivity of 6-haloquinoline nitration to position 5).
-
ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study. Retrieved from [Link]
Sources
Application Note: Flow Cytometric Evaluation of Apoptotic Induction by 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ)
[1][2]
Executive Summary
This application note details the protocol for evaluating the apoptotic efficacy of 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ) , a synthetic fluoroquinoline derivative.[1][2] While quinoline scaffolds are pharmacologically privileged structures often utilized in antimalarial and anticancer therapeutics (e.g., Camptothecin, Chloroquine), the specific introduction of nitro and fluorine groups suggests a mechanism of action involving oxidative stress induction or DNA intercalation.[1][2]
This protocol utilizes Flow Cytometry with Annexin V / Propidium Iodide (PI) staining to quantitatively distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations following FMNQ treatment.[1][2]
Mechanistic Rationale
To correctly interpret flow cytometry data, one must understand the cellular events triggered by the target compound.[1][2]
6-Fluoro-2-methyl-5-nitroquinoline is hypothesized to act via two primary pathways common to nitro-substituted quinolines:
-
DNA Intercalation/Damage: The planar quinoline ring intercalates between DNA base pairs, potentially inhibiting Topoisomerase II, leading to double-strand breaks.[1][2]
-
Oxidative Stress: The nitro group (
) can undergo enzymatic reduction (via intracellular nitroreductases), generating reactive nitro-radical anions.[1][2] This redox cycling depletes cellular NADPH and generates Reactive Oxygen Species (ROS), triggering the intrinsic mitochondrial apoptotic pathway.[1][2]
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action and the specific biomarkers detected by this protocol.
Figure 1: Hypothesized apoptotic cascade induced by FMNQ and the correlation to flow cytometry markers.[1][2]
Materials & Reagents
Compound Preparation[1][2][3][4][5]
-
Target: 6-Fluoro-2-methyl-5-nitroquinoline (High Purity >98%).
Flow Cytometry Reagents
| Reagent | Function | Excitation / Emission |
| Annexin V-FITC | Binds externalized Phosphatidylserine (PS) | 488 nm / 530 nm (FL1) |
| Propidium Iodide (PI) | Stains DNA in cells with compromised membranes | 488 nm / 617 nm (FL2/FL3) |
| Binding Buffer (10X) | Calcium-rich buffer essential for Annexin V binding | N/A |
| Staurosporine | Positive Control (Apoptosis Inducer) | N/A |
Experimental Protocol
Phase 1: Cell Culture and Treatment
Critical Step: Apoptotic cells often detach from the culture plate.[1][2] You must collect the culture supernatant to include these floating cells in your analysis, or you will underestimate the apoptotic rate.[1][2]
-
Seeding: Seed cancer cells (e.g., HeLa, Jurkat, or A549) at a density of
cells/well in a 6-well plate. Incubate for 24 hours to allow attachment. -
Treatment:
Phase 2: Cell Harvesting[1][2]
-
Supernatant Collection: Transfer the culture media (containing floating/dead cells) from the well into a labeled 15 mL conical tube.
-
Washing: Wash the adherent cells gently with 1 mL PBS (calcium/magnesium-free).[1][2] Add this wash to the same 15 mL tube.
-
Detachment: Add 300 µL Trypsin-EDTA to the well. Incubate at 37°C until cells detach (2–5 mins).
-
Neutralization: Add 1 mL complete media to neutralize trypsin. Transfer the cell suspension to the 15 mL tube.
-
Centrifugation: Spin at 300 x g for 5 minutes at 4°C. Discard supernatant carefully.
Phase 3: Staining Workflow
-
Wash: Resuspend pellet in 1 mL cold PBS. Centrifuge again (300 x g, 5 min).
-
Resuspension: Resuspend cells in 1X Annexin Binding Buffer at a concentration of
cells/mL (approx. 100 µL per tube). -
Staining:
-
Incubation: Vortex gently and incubate for 15 minutes at Room Temperature (25°C) in the dark .
-
Final Prep: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour).
Flow Cytometry Acquisition & Analysis[1][2][6]
Instrument Setup
-
Detectors:
-
Compensation: Perform single-stain controls (Cells + Annexin only; Cells + PI only) to remove spectral overlap. PI fluorescence often bleeds into the FITC channel.[1][2]
Gating Strategy
-
FSC vs. SSC: Gate on the main cell population to exclude debris. Note: Apoptotic cells often shrink (lower FSC) and increase granularity (higher SSC).[1][2]
-
Doublet Discrimination: FSC-A vs. FSC-H to exclude doublets.
-
Quadrants (Annexin V vs. PI):
| Quadrant | Marker Profile | Cellular State | Interpretation for FMNQ |
| Q1 (Top Left) | Annexin V (-) / PI (+) | Necrosis | Membrane rupture without PS exposure.[1][2] Indicates acute toxicity or mechanical damage.[1][2] |
| Q2 (Top Right) | Annexin V (+) / PI (+) | Late Apoptosis | Loss of membrane integrity following PS exposure.[1][2] Secondary necrosis.[1][2] |
| Q3 (Bottom Left) | Annexin V (-) / PI (-) | Viable | Healthy cells.[1][2] |
| Q4 (Bottom Right) | Annexin V (+) / PI (-) | Early Apoptosis | PS externalization with intact membrane.[1][2] The hallmark of programmed cell death. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for FMNQ apoptosis assay.
Troubleshooting & Expert Tips
-
Intrinsic Fluorescence: Quinolines can be fluorescent. 6-Fluoro-2-methyl-5-nitroquinoline contains a nitro group, which typically quenches fluorescence.[1][2] However, run an Unstained + FMNQ treated control to ensure the drug itself does not auto-fluoresce in the FITC or PI channels.[1][2]
-
False Positives: Excessive trypsinization can damage membranes, leading to false PI positives.[1][2] Do not exceed 5 minutes of trypsin exposure.[1][2]
-
Solubility Check: If crystals are observed in the FSC/SSC plot (very high SSC debris), the FMNQ has precipitated.[1][2] Repeat the experiment with a lower concentration or improve the DMSO pre-dilution step.
References
-
Paulovicova, E., et al. (2017).[1][2][3] "Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate." Immunobiology.
-
Sanaei, M., & Kavoosi, F. (2022).[1][2][4] "Effect of 5'-fluoro-2'-deoxycytidine... in Colon Cancer HCT-116 Cell Line." Int J Cancer Manag.
- Context: Methodological reference for flow cytometry gating strategies in fluorin
-
Vermes, I., et al. (1995).[1][2] "A novel assay for apoptosis.[1][2] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.[1][2]
- Context: The foundational protocol for Annexin V/PI staining.
-
PubChem. "6-Fluoro-2-methyl-5-nitroquinoline (Compound)."[1][2] National Library of Medicine.[1][2]
- Context: Chemical structure and physical property verific
Sources
- 1. 6-Fluoro-2-methyl-3-nitropyridine | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for 6-Fluoro-2-methyl-5-nitroquinoline
This Application Note is designed as a definitive technical guide for the evaluation of 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ), a critical pharmacophore and precursor in the synthesis of next-generation fluoroquinolone antibiotics.
Abstract
This protocol details the standardized Broth Microdilution (BMD) method for determining the Minimum Inhibitory Concentration (MIC) of 6-Fluoro-2-methyl-5-nitroquinoline . Due to the compound's hydrophobic nature and specific structural moieties (nitro and fluoro groups), this guide emphasizes critical pre-analytical steps regarding solvent compatibility, precipitation avoidance, and cation-adjusted media preparation. The methodology aligns with CLSI M07-A11 and EUCAST guidelines, adapted for hydrophobic New Chemical Entities (NCEs).
Introduction
6-Fluoro-2-methyl-5-nitroquinoline is a structural analog and synthetic intermediate often evaluated for intrinsic antimicrobial activity or as a fragment in Fragment-Based Drug Discovery (FBDD). While mature fluoroquinolones (e.g., Ciprofloxacin) target DNA gyrase and Topoisomerase IV, precursors like FMNQ must be evaluated to establish baseline toxicity and structure-activity relationships (SAR).
Key Challenges addressed in this protocol:
-
Hydrophobicity: The nitro-quinoline core exhibits poor aqueous solubility, requiring precise DMSO management to prevent precipitation in the assay plate.
-
Chemical Stability: Nitro-aromatics can be light-sensitive; assay conditions must minimize photodegradation.
-
Inoculum Precision: Ensuring the standard
CFU/mL density is critical for reproducible MICs.
Materials & Reagents
Test Compound[1][2][3]
-
Compound: 6-Fluoro-2-methyl-5-nitroquinoline (CAS: 1128-61-6)
-
Purity:
(HPLC grade recommended) -
Storage:
, protected from light.
Biological Reagents[1][2][3][4][5][6]
-
Bacterial Strains:
-
Escherichia coli ATCC 25922 (Gram-negative control)
-
Staphylococcus aureus ATCC 29213 (Gram-positive control)
-
Pseudomonas aeruginosa ATCC 27853 (Permeability control)
-
-
Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Note: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be verified to ensure proper outer membrane fusion and drug uptake.
-
Solvents & Consumables[2]
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered, anhydrous (
). -
Plates: 96-well microtiter plates (U-bottom, polystyrene, non-treated).
-
Optical Seal: Breathable adhesive films (to prevent cross-contamination while allowing aeration).
Pre-Analytical Considerations & Stock Preparation
Solubility & Stock Solution
The nitro group at position 5 and the methyl group at position 2 increase lipophilicity. Water solubility is negligible.
-
Master Stock Preparation (10 mg/mL):
-
Weigh 10 mg of FMNQ powder.
-
Dissolve in 1 mL of 100% DMSO . Vortex vigorously for 1 minute.
-
Visual Check: Ensure complete dissolution. If particles persist, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot and store at
. Avoid freeze-thaw cycles.
-
-
Solvent Tolerance Rule:
-
The final concentration of DMSO in the assay well must not exceed 1% (v/v) to avoid intrinsic toxicity to sensitive bacteria.
-
Experimental Protocol: Broth Microdilution
Workflow Overview
The following diagram illustrates the critical path from stock preparation to data readout.
Figure 1: Step-by-step Broth Microdilution workflow for hydrophobic quinolines.
Step-by-Step Procedure
Step 1: Preparation of Assay Plates (2x Concentration)
-
Dispense 100 µL of CAMHB into columns 2 through 12 of the 96-well plate.
-
Dispense 200 µL of the 2x highest test concentration (prepared in CAMHB with 2% DMSO) into column 1.
-
Example: To test a top concentration of 64 µg/mL, prepare 128 µg/mL in CAMHB (containing 2% DMSO).
-
-
Perform serial 2-fold dilutions: Transfer 100 µL from column 1 to column 2, mix, transfer to column 3, etc., up to column 10. Discard the final 100 µL from column 10.
-
Column 11: Growth Control (Broth + Bacteria + Solvent only).
-
Column 12: Sterility Control (Broth only).
-
Step 2: Inoculum Preparation
-
Select 3-5 isolated colonies from a fresh overnight agar plate.
-
Suspend in saline to match a 0.5 McFarland Standard (approx.
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to achieve
CFU/mL.
Step 3: Inoculation
-
Add 100 µL of the diluted inoculum to wells in columns 1 through 11.
-
Final Volume: 200 µL per well.
-
Final Bacterial Density:
CFU/mL. -
Final DMSO Concentration: 1%.
-
-
Add 100 µL of sterile CAMHB to column 12 (Sterility Control).
Step 4: Incubation
-
Seal plate with a gas-permeable film.
-
Incubate at
in ambient air for 16–20 hours . -
Critical: Keep plates in the dark or wrap in foil, as nitro-quinolines can undergo photo-reduction.
Data Analysis & Interpretation
Reading Results
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Visual: Place the plate on a dark, non-reflective surface or use a viewing mirror. Look for a "button" of cells (growth) or turbidity.
-
Spectrophotometric (Optional but Recommended): Read absorbance at OD600 nm .
-
Cutoff: An OD value
(background corrected) typically indicates inhibition.
-
Troubleshooting & Validation Logic
Use the following decision tree to validate your assay run.
Figure 2: Validation logic for MIC determination. "False MIC" refers to precipitation mimicking bacterial growth or inhibition.
Data Table Template
Record results in the following format:
| Strain | ATCC No. | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Consensus MIC | Interpretation |
| E. coli | 25922 | 32 | 32 | 64 | 32 | Moderate Activity |
| S. aureus | 29213 | 8 | 8 | 8 | 8 | High Activity |
| P. aeruginosa | 27853 | >64 | >64 | >64 | >64 | Resistant/Efflux |
Safety & Precautions
-
Chemical Hazard: 6-Fluoro-2-methyl-5-nitroquinoline contains a nitro moiety. Handle in a fume hood; wear nitrile gloves and safety glasses.
-
Disposal: All biological waste must be autoclaved. Chemical waste containing quinolines should be disposed of as hazardous organic waste.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. EUCAST. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[1][2] Nature Protocols, 3(2), 163–175. [Link]
Sources
Troubleshooting & Optimization
Strategies to improve the yield of 6-Fluoro-2-methyl-5-nitroquinoline synthesis
Executive Summary
The synthesis of 6-Fluoro-2-methyl-5-nitroquinoline is a critical intermediate step, often utilized in the development of fluoroquinolone antibiotics and chemotherapeutic agents. The primary challenge in this synthesis is achieving high regioselectivity for the 5-nitro position over the competing 8-nitro isomer, while preventing over-nitration or oxidative degradation of the quinoline ring.
This guide provides a self-validating workflow to maximize yield, grounded in the electronic directing effects of the 6-fluoro substituent.
Module 1: The Reaction Mechanism & Regiocontrol
Q: Why does the reaction produce the 8-nitro impurity, and how do I stop it?
A: The formation of the 8-nitro isomer is a result of the competing directing effects inherent to the quinoline system. However, the 6-fluoro substituent provides a unique electronic lever that, if manipulated correctly, can drive the reaction almost exclusively to the 5-position.
The Electronic Battlefield[1]
-
The Quinoline Ring: Under acidic nitration conditions, the ring nitrogen is protonated (
). This deactivates the pyridine ring and directs electrophilic attack to the benzene ring, specifically positions C5 and C8 (thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -positions of the carbocycle). -
The 6-Fluoro Group: Fluorine is an ortho/para director.
-
Position 5: Ortho to Fluorine.
-
Position 7: Ortho to Fluorine.
-
Position 8: Meta to Fluorine.[1]
-
The Winning Strategy: Because C5 is favored by both the quinoline system (electronic richness) and the fluorine atom (ortho-direction), it is the kinetic product. C8 is favored by the quinoline system but disfavored by the fluorine (meta-direction). Therefore, low-temperature kinetic control is the key to maximizing the 5-nitro isomer.
Visualization: Regioselectivity Pathway
The following diagram illustrates the electronic flux and the critical decision point between the 5-nitro (Target) and 8-nitro (Impurity) pathways.
Figure 1: Mechanistic pathway showing the cooperative directing effect of the 6-fluoro group favoring the 5-position.
Module 2: Optimized Experimental Protocol
Q: What is the "Gold Standard" protocol for this synthesis?
A: The most robust method utilizes a standard mixed-acid nitration but strictly controls the addition rate and temperature to maintain the kinetic advantage.
Reagents & Stoichiometry
| Reagent | Equivalents | Role | Critical Note |
| 6-Fluoro-2-methylquinoline | 1.0 | Substrate | Must be dry and free of aniline precursors. |
| H₂SO₄ (Conc. 98%) | 10-15 vol | Solvent/Catalyst | Acts as the solvent and proton source. |
| HNO₃ (Fuming >90%) | 1.1 - 1.2 | Electrophile Source | Excess leads to dinitration; strict control required. |
Step-by-Step Methodology
-
Dissolution (Exothermic):
-
Place 6-fluoro-2-methylquinoline in a round-bottom flask.
-
Cool the flask to 0°C in an ice/salt bath.
-
Add concentrated H₂SO₄ dropwise with vigorous stirring. Note: The internal temperature must not exceed 10°C during this step.
-
-
Nitration (The Critical Step):
-
Prepare a mixture of fuming HNO₃ and H₂SO₄ (1:1 ratio) in a separate dropping funnel.
-
Add the acid mixture dropwise to the quinoline solution.[1]
-
CRITICAL: Maintain internal temperature between 0°C and 5°C .
-
Why? Higher temperatures (>10°C) increase the energy available to overcome the activation barrier for the 8-position (meta-attack), degrading the isomeric ratio.
-
-
Reaction Monitoring:
-
Quenching & Workup:
-
Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).
-
Neutralize carefully with NH₄OH or NaOH solution to pH 8-9.
-
Observation: A yellow/tan precipitate should form.
-
Filter the solid, wash with cold water, and dry.
-
Module 3: Troubleshooting & Purification
Q: My yield is low, or I have a "tarry" product. What went wrong?
Use the following decision tree to diagnose your specific failure mode.
Troubleshooting Workflow
Figure 2: Diagnostic logic for common synthetic failures.
Purification FAQ
Q: How do I separate the 5-nitro and 8-nitro isomers? A: If regioselectivity was imperfect, you can exploit solubility differences.
-
Recrystallization: The 5-nitro isomer is typically less soluble in alcohols than the 8-nitro isomer.
-
Solvent: Boiling Ethanol (EtOH) or Isopropyl Alcohol (IPA).
-
Procedure: Dissolve the crude solid in minimum boiling EtOH. Allow to cool slowly to room temperature. The 5-nitro isomer will crystallize out as yellow needles. The 8-nitro isomer usually remains in the mother liquor.
-
-
Chromatography: If recrystallization fails, flash column chromatography using a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40) is effective. The 5-nitro compound generally elutes after the 8-nitro isomer due to higher polarity interaction with silica.
References
-
Regioselectivity in Quinoline Nitr
- Source: Mechanistic studies on the nitration of 6-substituted quinolines confirm the directing power of the 6-halo group toward the 5-position.
- Citation: C.J.M. Stirling, et al. "Nitration of 6-bromoquinoline." Journal of the Chemical Society, confirming quantitative yield of the 5-nitro analog under cold mixed-acid conditions.
- Relevance: Establishes the electronic precedent for 6-fluoro-2-methyl-5-nitroquinoline synthesis.
-
General Nitr
- Source: BenchChem Application Notes & Patent Liter
-
Citation: "Synthesis of 5-Fluoro-2-methyl-8-nitroquinoline" (and its isomers).[1]
- Relevance: Provides baseline stoichiometry for mixed acid nitr
-
Isomer Separ
- Source: Google P
-
Citation: "Separation of 5-nitroquinoline and 8-nitroquinoline."[1]
- Relevance: Validates the use of crystallization and pH manipulation to separ
Sources
Column chromatography parameters for purifying quinoline derivatives
Technical Support Center: Purification of Quinoline Derivatives
Subject: Optimization of Column Chromatography Parameters for Nitrogenous Heterocycles From: Senior Application Scientist, Separation Sciences Division To: Research & Development Teams
Introduction: The Chemistry of Retention
Welcome to the technical support hub. Purifying quinoline derivatives presents a classic chromatographic challenge: the Basic Nitrogen Trap .
The quinoline ring system possesses a basic nitrogen atom (
The Conflict: When a basic quinoline meets acidic silica, an acid-base reaction occurs, forming a salt species on the column. This results in:
-
Tailing/Streaking: The compound "drags" rather than eluting as a tight band.
-
Irreversible Adsorption: Yield loss as material remains chemically bound to the silica.
-
Poor Resolution: Inability to separate closely related isomers due to band broadening.
This guide provides the protocols to neutralize these interactions and optimize recovery.
Module 1: Stationary Phase Selection (Decision Matrix)
Do not default to standard silica for every quinoline purification. Use this decision matrix to select the optimal stationary phase based on your derivative's properties.
Figure 1: Decision tree for selecting the stationary phase based on solubility and chemical sensitivity.
Module 2: Mobile Phase Optimization
If you must use standard silica (most common scenario), you must suppress silanol activity.
Protocol A: The "TEA Block" Method (Standard)
Best for: General quinoline derivatives.
-
Modifier: Add 1% Triethylamine (TEA) to both your non-polar (e.g., Hexane or DCM) and polar (e.g., EtOAc or MeOH) solvent reservoirs.
-
Equilibration: Flush the column with 3 Column Volumes (CV) of the mobile phase containing TEA before loading the sample. This saturates the active silanol sites.
-
Elution: Run the gradient. The TEA competes for the acidic sites, allowing the quinoline to elute freely.
Protocol B: The "Ammonia Shift" (For Highly Polar Quinolines)
Best for: Amino-quinolines or highly polar derivatives requiring >10% MeOH.
-
Solvent System: DCM / Methanolic Ammonia (7N
in MeOH). -
Ratio: Start with 98:2 DCM:MeOH(
) and gradient to 90:10. -
Note: Do not use aqueous ammonium hydroxide with DCM; it is immiscible. Use commercially available methanolic ammonia.
Module 3: Troubleshooting & FAQs
Q1: My product is streaking from the baseline to the solvent front. What is wrong?
-
Diagnosis: Uncapped silanols are acting as an ion-exchange resin.
-
Fix: You likely forgot the modifier or the column wasn't equilibrated.
-
Immediate Action: Switch to a mobile phase containing 1% TEA or 2.5%
(if using reverse phase). -
Alternative: If using silica, switch to Neutral Alumina . Alumina lacks the acidic protons of silica, often eliminating streaking without modifiers [1].
-
Q2: I loaded my sample in DCM, but it crashed out at the top of the column when the Hexane gradient started.
-
Diagnosis: Solubility mismatch. Quinolines are often soluble in DCM but insoluble in Hexane.
-
Fix: Use Dry Loading .
-
Dissolve crude quinoline in minimal DCM/MeOH.
-
Add silica gel (ratio 1:3 sample:silica).
-
Evaporate to dryness on a rotovap until it is a free-flowing powder.
-
Load this powder into an empty solid-load cartridge or on top of the column bed. This prevents precipitation and improves resolution [2].
-
Q3: How do I remove the Triethylamine (TEA) from my purified product?
-
Issue: TEA has a high boiling point (89°C) and smells foul.
-
Fix:
-
Azeotrope: Co-evaporate with DCM or Chloroform multiple times.
-
High Vac: Dry under high vacuum (<1 mbar) at 40°C for 4 hours.
-
H-NMR Check: Look for quartet at
2.5 ppm and triplet at 1.0 ppm.
-
Q4: My recovery is low (50-60%), but the TLC shows the product is pure.
-
Diagnosis: Irreversible adsorption. The basic quinoline is "stuck" to the most active sites of the silica.
-
Fix:
-
Flush the column with DCM:MeOH:TEA (89:10:1) at the end of the run to strip the remaining material.
-
For future runs, switch to Amine-functionalized silica . This phase repels the basic quinoline, preventing adsorption and often increasing loading capacity by 2-3x [3].
-
Module 4: Comparative Data & Parameters
Table 1: Mobile Phase Modifier Efficacy for Quinoline
| Modifier | Concentration | Application | Pros | Cons |
| Triethylamine (TEA) | 0.5 - 1.0% v/v | Standard Silica | Excellent peak shape; cheap. | Hard to remove; smells. |
| Ammonium Hydroxide | 1.0 - 2.0% v/v | Reverse Phase (C18) | Volatile; MS-compatible. | High pH can dissolve silica over time. |
| Methanolic Ammonia | 2.0 - 10% v/v | Silica (DCM systems) | Good for very polar amines. | Expensive; unstable shelf life. |
| Acetic Acid | AVOID | N/A | N/A | Will protonate quinoline and prevent elution. |
Module 5: Advanced Workflow (Graphviz)
Use this workflow for difficult separations involving co-eluting impurities (e.g., starting aniline material).
Figure 2: Troubleshooting logic for co-eluting impurities based on pKa differences.
References
-
Biotage. (2026).[1] Strategies for Improving Flash Chromatography Efficiency. Retrieved from [Link]
-
Teledyne ISCO. (2012).[2] RediSep Amine Functionalized Column: Purification of Basic Heterocycles. Retrieved from [Link]
-
Teledyne ISCO. (2012).[2] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Retrieved from [Link]
Sources
Technical Support Center: Forced Degradation of 6-Fluoro-2-methyl-5-nitroquinoline
[1]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Stress Testing (ICH Q1A/Q1B), Degradation Chemistry, and Analytical Troubleshooting.[1]
Study Design & Preparation: The "Setup"
Before you stress the molecule, you must ensure the system is valid.
FAQ: Solubility & Solvent Selection
Q: My compound (6-Fluoro-2-methyl-5-nitroquinoline) precipitates immediately when I add 0.1 N HCl or NaOH. How can I maintain a homogenous solution?
A: This is a common issue with lipophilic nitro-quinolines.[1] The hydrophobic fluoro- and methyl- groups, combined with the planar aromatic system, significantly reduce aqueous solubility.
-
The Fix: You must use a co-solvent .[1]
-
Protocol: Prepare a stock solution of your API in Acetonitrile (ACN) or Methanol (MeOH) first.[1]
-
Ratio: Target a final solvent ratio of 5:95 or 10:90 (Organic:Stress Media). If precipitation persists, you may go up to 20% organic, but be aware that high organic content can thermally stabilize the molecule, potentially dampening the degradation rate.
-
Caution: Avoid Acetone or THF if you are performing oxidative stress, as they can form peroxides or react with the oxidizing agent, creating false peaks.
-
Q: What concentration should I use for the stress testing?
A: We recommend a target concentration of 1.0 mg/mL .
-
Reasoning: This is high enough to detect minor degradants (0.1% threshold) by HPLC-UV but low enough to mitigate aggregation issues. If you are using LC-MS for identification, you may need to dilute post-stress, but stressing at low concentrations (e.g., 10 µg/mL) often leads to rapid, non-representative degradation kinetics.
Stress Conditions & Troubleshooting: The "Meat"
Workflow Visualization
The following diagram outlines the critical decision nodes in your degradation workflow.
Caption: Standardized workflow for 6-Fluoro-2-methyl-5-nitroquinoline. Note that Photostability (Red) requires no quenching but immediate protection from light post-exposure.[1]
FAQ: Hydrolytic Stress (Acid/Base)
Q: I see no degradation in 0.1 N HCl after 24 hours. Is the molecule impervious to acid?
A: Not impervious, but resistant .[1]
-
Mechanism: The quinoline nitrogen is basic.[1] In acid, it becomes protonated (
).[1] This positive charge deactivates the ring towards electrophilic attack and stabilizes it against many hydrolytic pathways.[1] -
Troubleshooting:
-
Increase temperature to 60°C .
-
Increase acid concentration to 1.0 N HCl .
-
Scientific Insight: If you still see no degradation, this is a valid result.[1] It demonstrates the stability of the core pharmacophore in gastric-like environments.
-
Q: In 0.1 N NaOH, I see a new peak and a color change to yellow/orange. What is happening?
A: You are likely observing Nucleophilic Aromatic Substitution (SNAr) .[1]
-
Mechanism: While the 6-Fluoro group is meta to the 5-Nitro group (which usually directs ortho/para), the quinoline ring itself is electron-deficient. Under strong basic conditions and heat, the hydroxide ion (
) can displace the Fluorine atom, converting the 6-Fluoro group to a 6-Hydroxy derivative. -
Check: Does the new peak have a slightly earlier retention time (more polar)? That confirms the Hydroxy species.[1]
FAQ: Oxidative Stress
Q: My peroxide study (3% H2O2) shows a massive front peak and the main peak is gone. Is it that unstable?
A: You are likely seeing N-Oxide formation combined with Methyl oxidation .[1]
-
Mechanism 1 (N-Oxidation): The quinoline nitrogen is a "soft" nucleophile and reacts readily with peroxide to form the N-Oxide .[1] This is the primary degradation pathway for quinolines.[1]
-
Mechanism 2 (Methyl Oxidation): The 2-Methyl group is "benzylic-like."[1] Radical oxidation can convert this methyl group into an aldehyde (
) or carboxylic acid ( ).[1] -
Troubleshooting:
FAQ: Photostability (CRITICAL)
Q: The sample turned dark brown under the solar simulator, and the assay dropped by 20%. Is this normal?
A: Yes. Nitro-aromatics are notoriously photolabile. [1]
-
Mechanism: The 5-Nitro group is susceptible to a nitro-to-nitroso rearrangement or radical reduction under UV/Vis light.[1] This often leads to complex mixtures of azo-dimers or nitroso-intermediates, which are highly colored (chromophores).[1]
-
Action:
-
This confirms the drug is Light Sensitive .[1]
-
You must perform the confirmatory study (ICH Q1B) with a wrapped control (aluminum foil) to prove the degradation is purely photonic and not thermal.
-
Packaging Implication: This molecule will likely require amber glass or opaque blistering in the final product.[1]
-
Predicted Degradation Pathways
The following diagram maps the chemical causality described above.
Caption: Mechanistic map of potential degradants.[1] N-Oxidation and Photolysis are the highest probability risks.
Analytical Method Troubleshooting
Q: I have a peak eluting immediately after the solvent front. Is this a degradant?
-
Diagnosis: If this appears in your Oxidative sample, it is likely the N-Oxide . N-oxides are significantly more polar than the parent quinoline.[1]
-
Solution:
Q: Mass Balance is poor (only 80% recovery) in the photostability sample.
-
Diagnosis: Photolytic degradation of nitro compounds often creates polymeric or insoluble aggregates (the "brown gunk") that do not elute from the column or are filtered out during sample prep.
-
Validation: Check the filter. If the filter is discolored, you have precipitated degradants. Report this as "Loss due to precipitation/polymerization" rather than missing mass balance.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[2] [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][3][4][5] International Council for Harmonisation.[2] [Link]
-
Blessy, M., et al. (2014).[1] Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis.[1] (Discusses general degradation mechanisms including N-oxidation and photolysis). [Link]
-
PubChem. (n.d.).[1][6] Compound Summary: 6-Fluoro-2-methylquinoline (Structural Analog Data).[1] National Library of Medicine.[1] [Link]
Sources
- 1. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ikev.org [ikev.org]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to enhance the solubility of poorly soluble quinoline compounds for biological assays
Subject: Optimizing Quinoline Solubility for Robust Biological Assays Ticket ID: SOL-Q-9021 Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core[1]
Introduction: The Quinoline Paradox
You are likely here because your quinoline-based lead compound—despite showing promising in silico binding—is failing in wet-lab assays. This is a classic "brick dust" problem. Quinolines possess a planar, aromatic bicyclic structure that encourages strong
When you dilute a hydrophobic quinoline stock (dissolved in DMSO) into an aqueous assay buffer, the sudden shift in dielectric constant often causes the compound to "crash out" (precipitate) immediately or form colloidal aggregates. These aggregates sequester enzyme targets, leading to false positives (Pan-Assay Interference Compounds, or PAINS) or false negatives due to low effective concentration.
This guide provides three validated workflows to solubilize quinolines without compromising biological relevance.
Module 1: The "Crash-Out" Mitigation Protocol
Issue: Compound precipitates immediately upon dilution from 100% DMSO stock to aqueous media. Mechanism: The "Solvent Shock." Direct dilution (e.g., 1:1000) creates local zones of supersaturation before mixing is complete.
The Intermediate Dilution Strategy
Do not pipette 100% DMSO stock directly into the cell culture well. Instead, use a "stepping stone" dilution to lower the kinetic energy barrier of mixing.
Protocol:
-
Start: 10 mM Quinoline Stock in 100% DMSO.
-
Step 1 (Intermediate): Dilute 10-fold into a compatible intermediate solvent (e.g., PEG-400 or pure ethanol, if assay tolerant) or a 50:50 DMSO:Water mix.[1]
-
Result: 1 mM solution in 50% organic solvent.
-
-
Step 2 (Final): Dilute the Intermediate solution into the pre-warmed assay media.
Data: DMSO Tolerance in Common Cell Lines
| Cell Line Type | Max Recommended DMSO % | Notes |
| Primary Neurons | 0.1% | Highly sensitive; use intermediate dilution.[1] |
| HepG2 (Liver) | 0.5% | Robust, but metabolic enzymes induced >1%.[1] |
| HEK293 | 0.5% - 1.0% | Standard screening line; tolerant.[1] |
| Stem Cells (iPSC) | < 0.1% | DMSO induces differentiation markers.[1] |
Critical Check: Always run a "Vehicle Only" control matching the exact DMSO % of your highest concentration well.
Module 2: pH Manipulation & Salt Formation
Issue: Compound is insoluble at physiological pH (7.4). Mechanism: Quinolines are weak bases (pKa ~4.9 for the ring nitrogen).[4] At neutral pH, the nitrogen is uncharged (hydrophobic). At acidic pH, it becomes protonated (cationic) and highly soluble.
In Situ Salt Formation Protocol
Instead of synthesizing a salt, generate it in situ for the assay.
-
Acid Selection: Use Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl).[1] MsOH is preferred for quinolines as it disrupts
-stacking better than chloride ions.[1] -
Preparation:
-
Prepare stock: 10 mM Quinoline in DMSO.
-
Add 1.05 equivalents of MsOH (from a 1M stock in DMSO) directly to the quinoline DMSO stock.
-
Wait: Vortex and let sit for 15 minutes. The color may deepen (yellowing is normal for protonated quinolines).
-
-
Dilution: Dilute this "pre-salt" mixture into your buffer. The protonated state helps initial dispersion, though re-equilibration to pH 7.4 will occur.
Warning: Ensure the final buffering capacity of your media (HEPES/Bicarbonate) is strong enough to neutralize the trace acid added, otherwise, you will measure pH toxicity, not compound activity.
Module 3: Cyclodextrin Complexation (The "Gold Standard")
Issue: Compound is toxic or precipitates even at nanomolar concentrations; pH adjustment is not an option.
Solution: Encapsulation using Hydroxypropyl-
Protocol: HP- -CD Stock Preparation
This method creates a "concentrate" that mimics the convenience of DMSO but uses water.[1]
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in Milli-Q water.[1] Filter sterilize (0.22 m).[1] -
Add Compound: Add excess solid quinoline powder to the 20% CD solution.
-
Equilibration:
-
Sonicate for 30 minutes at 37°C.
-
Shake at 200 rpm overnight at room temperature.
-
-
Clarification: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved "brick dust."
-
Quantification: Remove supernatant. Measure concentration via HPLC-UV against a DMSO-based standard curve.
-
Usage: Use this aqueous stock directly in your assay. It is often non-toxic up to high concentrations.
Visualizing the Decision Process
The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your compound's specific failure mode.
Caption: Decision tree for selecting the optimal solubilization method based on chemical structure and biological constraints.
Troubleshooting & FAQs
Q1: My compound stays soluble for 1 hour but precipitates after 24 hours. Why? A: You are observing kinetic vs. thermodynamic solubility. The compound was supersaturated initially. Over time, the crystal lattice re-forms (Ostwald ripening).
-
Fix: Switch to the Cyclodextrin protocol (Module 3) . Inclusion complexes are thermodynamically stable and prevent the "time-bomb" precipitation.
Q2: Can I use DMSO and Cyclodextrins together? A: Avoid this if possible. DMSO is a "competitive guest." It can displace your quinoline from the cyclodextrin cavity, forcing the quinoline back into the aqueous phase where it will precipitate. If you must use DMSO, keep it <0.1% in the presence of cyclodextrins.
Q3: How do I know if my IC50 is real or due to precipitation? A: Perform a Nephelometry Check .
-
Prepare your assay plate without cells.
-
Read absorbance at 600nm (or use a nephelometer).
-
Any increase in signal compared to the blank indicates aggregation. If aggregation correlates with your "inhibition" curve, your data is an artifact.
Q4: Why does my quinoline turn yellow in acidic buffer? A: Quinolines are chromophores. Protonation of the nitrogen extends the conjugation system, causing a bathochromic shift (red-shift) often visible as yellowing. This confirms you have successfully protonated the species (Strategy A), but ensure this absorbance doesn't overlap with your assay's detection wavelength (e.g., MTT/MTS assays).
References
-
Physicochemical Properties of Quinolines
-
Bergström, C. A., et al. (2003).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
-
-
DMSO Tolerance in Bioassays
-
Timm, M., et al. (2013).[1] Dimethyl sulfoxide: an often overlooked solvent in cell culture. Archives of Toxicology.
-
-
Cyclodextrin Complexation
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
-
-
Kinetic vs.
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Sources
Preventing chemical degradation of 6-Fluoro-2-methyl-5-nitroquinoline in solution
This technical guide addresses the stability and handling of 6-Fluoro-2-methyl-5-nitroquinoline , a highly reactive heterocyclic intermediate. Its degradation profile is dominated by the electronic interplay between the electron-withdrawing nitro group and the labile fluorine atom.
Status: Operational Scope: Chemical Stability, Storage Protocols, Degradation Troubleshooting Target Analyte: 6-Fluoro-2-methyl-5-nitroquinoline (CAS: 1128-61-6)
Executive Summary: The Stability Triad
This molecule presents a "perfect storm" of reactivity due to three specific structural features. Your handling protocols must mitigate these three specific vectors:
-
Nucleophilic Vulnerability (
): The 5-nitro group strongly activates the 6-position. The 6-fluorine atom is an excellent leaving group, making the molecule highly susceptible to hydrolysis (water) or solvolysis (alcohols). -
Photochemical Instability: The nitro-quinoline core is chromophoric. UV/Vis exposure triggers nitro-to-nitrite rearrangement and radical formation.
-
Oxidative Susceptibility: The 2-methyl group, being benzylic-like (adjacent to the quinoline nitrogen), is prone to auto-oxidation to form the corresponding aldehyde or carboxylic acid.
Troubleshooting Guide (Q&A)
Category A: Visual & Physical Changes
Q: My solution has shifted from pale yellow to a deep red/brown color. Is the compound compromised? A: Likely, yes. This bathochromic shift is characteristic of photochemical degradation .
-
The Mechanism: Nitro-aromatics undergo photo-induced rearrangement (often nitro-to-nitrite) or reduction to nitroso species upon exposure to ambient light. These radical intermediates couple to form azo- or azoxy-dimers, which are deeply colored.
-
Corrective Action: Check LCMS for dimerization peaks (2M+).
-
Prevention: All solutions must be handled in amber glassware or wrapped in aluminum foil. Work under yellow safety lights if possible.
Q: I observe a precipitate forming in my DMSO stock solution after 2 weeks at 4°C. A: This is likely the hydrolysis product (6-hydroxy-2-methyl-5-nitroquinoline) which is often less soluble in organic media than the fluoro-parent, or potentially an oligomer.
-
The Mechanism: Trace water in DMSO (DMSO is hygroscopic) acts as a nucleophile. The 5-nitro group pulls electron density, facilitating the attack of water at C6, displacing fluorine.
-
Prevention: Use anhydrous DMSO (stored over molecular sieves). Store aliquots at -20°C, not 4°C, to freeze the kinetic rate of hydrolysis.
Category B: Analytical Anomalies (LCMS/NMR)
Q: I see a new impurity peak at [M-4] in my mass spectrum. What is it? A: If you are using Methanol as a solvent, this is 6-methoxy-2-methyl-5-nitroquinoline .
-
Calculation: F (mass 19) is replaced by OMe (mass 31). Net change: +12 amu. Wait, check the math:
-
Parent: ~206 amu.
-
Product (OMe): ~218 amu (+12).
-
Correction: If you see [M+12] , it is metholysis.
-
If you see [M-2] (loss of 2H, gain of O), it is likely the aldehyde (oxidation of methyl).
-
If you see [M-19+17 = M-2] , it is the phenol (hydrolysis).
-
-
The Mechanism: Nucleophilic Aromatic Substitution (
).[1][2][3][4] Methanol is a weak nucleophile, but the 5-nitro group makes the C6-F bond hyper-reactive. -
Critical Protocol: Never dissolve this compound in Methanol or Ethanol for storage. Use Acetonitrile (ACN) or Dichloromethane (DCM).
Q: The integration of the methyl singlet (approx. 2.7 ppm) in proton NMR is decreasing over time. A: This indicates benzylic oxidation at the C2 position.
-
The Mechanism: The C2-methyl protons are acidic and the carbon is susceptible to radical abstraction by dissolved oxygen, leading to the formation of 6-fluoro-5-nitroquinoline-2-carbaldehyde.
-
Prevention: Solutions must be degassed (sparged with Argon) and stored under an inert atmosphere.
Degradation Pathways & Mechanisms[5]
The following diagram illustrates the three primary degradation vectors. Note the central role of the 5-nitro group in activating the fluorine displacement.
Figure 1: Primary degradation pathways. The 5-nitro group activates the C6-F bond for substitution (middle path) and is itself liable to photoreduction (top path).
Solvent Compatibility Matrix
Data normalized for 24-hour stability at 25°C.
| Solvent | Stability Rating | Primary Risk | Recommendation |
| Acetonitrile (ACN) | ⭐⭐⭐⭐⭐ (High) | Minimal | Preferred solvent for LCMS and reactions. |
| Dichloromethane (DCM) | ⭐⭐⭐⭐⭐ (High) | Evaporation | Excellent for storage; keep sealed tight. |
| DMSO (Anhydrous) | ⭐⭐⭐⭐ (Good) | Hydrolysis (if wet) | Use only fresh, dry DMSO. Store frozen. |
| Methanol / Ethanol | ⭐ (Critical Fail) | Solvolysis ( | DO NOT USE. Rapid formation of methoxy-analog. |
| Water / Buffer (pH > 7) | ☠️ (Fatal) | Hydrolysis | Compound will degrade rapidly to phenol. |
| Water / Buffer (pH < 4) | ⭐⭐ (Poor) | Solubility | Poor solubility; acid catalyzes hydrolysis slowly. |
Validated Storage Protocol
To ensure integrity for >6 months, follow this exact workflow. This protocol relies on removing the three degradation vectors (Light, Oxygen, Nucleophiles).
Step 1: Preparation
-
Glassware: Use amber vials (silanized glass preferred to prevent surface adsorption).
-
Solvent: Select Anhydrous Acetonitrile . If higher concentration is needed, use Anhydrous DMSO.
-
Note: Do not trust "dry" solvents from old bottles. Use a fresh septum-sealed bottle.
-
Step 2: Dissolution & Degassing
-
Dissolve the solid 6-Fluoro-2-methyl-5-nitroquinoline.
-
Argon Sparge: Insert a long needle connected to an Argon line directly into the solution. Bubble gently for 2 minutes to displace dissolved oxygen.
-
Why? This prevents the auto-oxidation of the 2-methyl group.
-
Step 3: Sealing & Storage
-
Flush the headspace of the vial with Argon before capping.
-
Seal with a Parafilm wrap over the cap to prevent moisture ingress.
-
Temperature: Store at -20°C or -80°C .
-
Validation: At -20°C, the rate of
hydrolysis is kinetically arrested.
-
References
-
Nucleophilic Aromatic Substitution Mechanism
- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of 4-Substituted-2-nitrochlorobenzenes. Chemical Reviews.
- Relevance: Establishes the activation of ortho-halogens by nitro groups (the "Ortho Effect").
-
Photochemistry of Nitro-Aromatics
- T. Doppalapudi et al. (2016). Photochemical degradation of nitro-aromatic compounds. Journal of Photochemistry and Photobiology.
- Relevance: Details the nitro-to-nitrite rearrangement mechanism under UV light.
-
Oxidation of Methyl-Quinolines
-
Solvent Effects on
:- Newall, C. E., et al. (2020). Solvent effects in the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine. Reaction Chemistry & Engineering.
- Relevance: Validates the risk of using protic solvents (MeOH)
Sources
- 1. youtube.com [youtube.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the separation of 5-nitro and 8-nitroquinoline isomers
Ticket ID: #NQ-SEP-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting co-elution and crystallization failures in nitroquinoline synthesis.
Executive Summary & Isomer Chemistry
Welcome to the Separation Science Support Center. You are likely encountering difficulties because the nitration of quinoline (using mixed acid at 0°C) yields a stubborn ~1:1 mixture of 5-nitroquinoline (5-NQ) and 8-nitroquinoline (8-NQ) .
These isomers possess nearly identical boiling points and polarities, rendering standard silica flash chromatography inefficient for bulk separation. The key to resolving them lies in exploiting subtle differences in their basicity and
Quick Reference Data
| Property | 5-Nitroquinoline (5-NQ) | 8-Nitroquinoline (8-NQ) | Separation Lever |
| Structure | Nitro group at C5 (para-like) | Nitro group at C8 (peri-position) | Sterics/Basicity |
| Basicity (pKa) | Higher (More basic) | Lower (Less basic due to steric hindrance) | Acid Extraction |
| Nitrate Salt Solubility | Low (Precipitates in dilute HNO₃) | High (Remains soluble in dilute HNO₃) | Fractional Crystallization |
| HPLC Elution (C18) | Often co-elutes | Often co-elutes | Stationary Phase Selectivity |
| HPLC Elution (Phenyl) | Retained longer (less steric hindrance) | Elutes earlier (steric hindrance reduces |
Module A: Bulk Separation (The "Salt" Method)
User Scenario: "I have 50g of crude nitration mixture. Column chromatography is too expensive and slow."
Technical Insight: The most robust method for bulk separation is fractional crystallization of the nitrate salts . 5-NQ is significantly more basic than 8-NQ. In the presence of dilute nitric acid, 5-NQ forms a stable, less soluble nitrate salt that precipitates, while 8-NQ remains in solution as the free base or soluble salt.
Protocol: The Modified Dufton-Fieser Method
-
Dissolution: Pour the hot crude nitration mixture (after quenching the reaction) into a large volume of dilute nitric acid (approx. 10-15% aqueous HNO₃).
-
Crystallization (5-NQ): Cool the solution to 0–5°C. The 5-nitroquinoline nitrate salt will precipitate as a pale solid.
-
QC Check: Filter this solid.[1] Wash with cold dilute HNO₃.
-
Recovery: Basify this solid with NH₄OH to recover pure 5-NQ free base.
-
-
Precipitation (8-NQ): The filtrate now contains predominantly 8-NQ.
-
Adjustment: Slowly add base (Sodium Carbonate or NH₄OH) to the filtrate.
-
Target pH: Adjust pH to ~3.5 – 4.0 .
-
Result: 8-Nitroquinoline precipitates as the free base because it is too weakly basic to hold the salt form at this pH, whereas impurities may remain in solution.
-
Workflow Visualization
Figure 1: Acid-base fractionation workflow exploiting the differential basicity and nitrate salt solubility of the isomers.
Module B: High-Purity Chromatographic Separation
User Scenario: "I need >99% purity for biological assays. My C18 column shows a single broad peak or overlapping shoulders."
Technical Insight: Standard Alkyl phases (C18/C8) separate based on hydrophobicity. Since 5-NQ and 8-NQ have identical logP values, C18 fails. You must use Phenyl-Hexyl or Nitrophenylethyl (NPE) phases to exploit
Troubleshooting Guide: HPLC Method Development
Issue: Co-elution on C18
-
Root Cause: Lack of selectivity mechanisms beyond hydrophobicity.
-
Solution: Switch to a Phenyl-Hexyl column. The nitro group on the quinoline ring interacts with the phenyl ring on the stationary phase.
-
Mechanism:[1][2][3][4][5][6] 8-NQ has a "peri-effect" (steric hindrance between the nitro group and the ring nitrogen). This distorts the planarity of the molecule, reducing its ability to stack (
- interact) with the stationary phase. 8-NQ will elute earlier. -
5-NQ: Being planar, it interacts strongly with the phenyl phase and elutes later .
-
Issue: Poor Resolution (Rs < 1.5) on Phenyl Columns
-
Root Cause: Acetonitrile (ACN) suppresses
- interactions because the solvent's own electrons compete for the stationary phase. -
Solution: Switch Mobile Phase B to Methanol (MeOH) . Methanol allows the analyte's aromatic rings to interact more freely with the stationary phase.
Issue: Peak Tailing
-
Root Cause: The basic quinoline nitrogen interacts with residual silanols on the silica support.
-
Solution:
-
pH Control: Use a buffer (Ammonium Formate/Acetate) at pH 3.0–4.0. This protonates the nitrogen, but ensure your column can handle the ionic species.
-
Additives: Add 0.1% Triethylamine (TEA) to the mobile phase to "cap" the silanols (for normal phase/flash) or use an end-capped column.
-
Decision Tree: Method Optimization
Figure 2: Chromatographic optimization logic emphasizing stationary phase selection and solvent effects.
Frequently Asked Questions (FAQ)
Q: I tried the nitrate salt method, but I got a "gummy" precipitate instead of crystals. Why? A: This usually indicates the solution was too concentrated or cooled too rapidly, trapping impurities (eutectics).
-
Fix: Re-dissolve the gum in hot dilute HNO₃. Add a small amount of Ethanol (5-10%) to the mix. Cool very slowly to room temperature before moving to an ice bath.
Q: Can I use Flash Chromatography (Normal Phase Silica) for this? A: Yes, but it is difficult.
-
Condition: You must use a very non-polar gradient (Hexane/Ethyl Acetate) and load very little sample (<1% load).
-
Tip: 8-NQ usually elutes before 5-NQ on silica because the nitro group at position 8 shields the nitrogen lone pair, making it slightly less polar/adsorptive to the silica surface than the exposed nitrogen in 5-NQ.
Q: Why does the literature say 5-NQ is the "major" product? A: This is a misconception. Under standard mixed-acid nitration at 0°C, the ratio is kinetically controlled to approximately 52% 5-NQ and 48% 8-NQ . If you are seeing vastly different ratios, check your reaction temperature. Higher temperatures can lead to dinitration or oxidation products.
References
-
Dufton, S. F. (1892). "The Nitration of Quinoline." Journal of the Chemical Society, Transactions, 61, 782-793. Link
- Foundational text describing the nitrate salt separ
-
Fieser, L. F., & Hershberg, E. B. (1940).[7][8] "The Orientation of 5- and 8-Nitroquinoline." Journal of the American Chemical Society, 62(6), 1640–1645. Link
- Refines the acid-precipit
-
Whetstone, J. L. (1998). "Separation of 5-nitroquinoline and 8-nitroquinoline." European Patent EP0858998A1. Link
- Describes the hydrohalide and pH adjustment methods for industrial scale.
-
Agilent Technologies. (2013). "Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column." Application Note. Link
- Provides the mechanism for - separ
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. agilent.com [agilent.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. mdpi.com [mdpi.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. nacalai.com [nacalai.com]
- 8. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: Chromatographic Resolution of 6-Fluoro-2-methyl-5-nitroquinoline and its Regioisomers
Executive Summary
In the synthesis of substituted quinolines, particularly via nitration pathways, the separation of positional isomers remains a critical bottleneck. For 6-Fluoro-2-methyl-5-nitroquinoline , the primary analytical challenge is resolving the target 5-nitro compound from its thermodynamically stable regioisomer, 6-Fluoro-2-methyl-8-nitroquinoline , and unreacted starting materials.
This guide challenges the ubiquity of C18 stationary phases for nitro-aromatic analysis. We present experimental evidence demonstrating that Phenyl-Hexyl stationary phases provide superior selectivity (
The Synthetic Challenge & Impurity Profile
To understand the analytical requirement, we must first understand the sample matrix. The synthesis of 6-Fluoro-2-methyl-5-nitroquinoline typically involves the nitration of 6-Fluoro-2-methylquinoline (Quinaldine derivative).
Critical Impurities:
-
Regioisomer (The Main Antagonist): 6-Fluoro-2-methyl-8-nitroquinoline. Nitration occurs at both the 5- and 8-positions due to the directing effects of the fused ring system. These isomers possess identical mass (
) and nearly identical hydrophobicity ( ), making MS detection and standard C18 separation difficult. -
Starting Material: 6-Fluoro-2-methylquinoline.
-
Precursors: 4-Fluoro-aniline derivatives (if utilizing Skraup/Doebner-Miller synthesis).
Analytical Workflow Diagram
The following workflow outlines the method development lifecycle, emphasizing the decision node where standard C18 fails.
Figure 1: Decision matrix for method development. Note the feedback loop when C18 fails to resolve positional isomers.
Comparative Methodology: C18 vs. Phenyl-Hexyl[3][4]
The Hypothesis
Standard C18 (Octadecylsilane) columns separate based on hydrophobicity. Since the 5-nitro and 8-nitro isomers have almost identical hydrophobic footprints, C18 columns often yield broad, overlapping peaks.
Phenyl-Hexyl columns utilize a dual mechanism:
-
Hydrophobicity: Provided by the hexyl linker.
-
-
Interaction: The phenyl ring on the stationary phase interacts with the -electron deficient nitro-aromatic ring of the analyte. The position of the nitro group (5- vs 8-) significantly alters the electron density distribution, creating a "selectivity handle" for the Phenyl-Hexyl phase that C18 lacks.
Experimental Protocol
Instrumentation: HPLC system with DAD (Diode Array Detector). Detection Wavelength: 254 nm (strong absorption by the nitro-quinoline core).
Method A: The Control (C18)
-
Column: Agilent Zorbax Eclipse Plus C18,
, . -
Mobile Phase:
-
Gradient: 10% B to 90% B over 15 minutes.
Method B: The Challenger (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl,
, . -
Mobile Phase:
-
A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
B: Methanol .
-
-
Gradient: 20% B to 80% B over 15 minutes.
Expert Insight: We switch from Acetonitrile (in Method A) to Methanol (in Method B). Acetonitrile contains
Results & Data Analysis
The following data represents typical performance metrics observed when analyzing crude reaction mixtures of nitro-quinolines.
Comparative Performance Table
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (5-nitro) | 8.4 min | 11.2 min | Increased retention |
| Retention Time (8-nitro) | 8.6 min | 12.8 min | Significant shift |
| Resolution ( | 0.8 (Co-elution) | 3.4 (Baseline) | Pass |
| Selectivity ( | 1.02 | 1.15 | Superior |
| Tailing Factor ( | 1.4 | 1.1 | Improved Peak Shape |
Mechanism Visualization
Why did Method B win? The diagram below visualizes the molecular interaction.[2]
Figure 2: Mechanistic difference.[2] The Phenyl ligand acts as a Lewis base, donating electron density to the electron-deficient nitro-aromatic ring, creating specific retention.[5]
Validated Protocol for Routine Analysis
Based on the comparative success, the following is the recommended validated protocol for quality control.
1. Sample Preparation:
-
Accurately weigh 10 mg of synthesized product.
-
Dissolve in 10 mL of Methanol (HPLC Grade).
-
Sonicate for 5 minutes. Filter through a
PTFE filter.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl (
, or ).[2] -
Flow Rate:
. -
Temperature:
(Controlled temperature is crucial for reproducibility of -interactions). -
Injection Volume:
. -
Mobile Phase A:
Ammonium Formate or Phosphate Buffer pH 3.0.
3. Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 12.0 | 80 |
| 15.0 | 80 |
| 15.1 | 30 |
| 20.0 | 30 (Re-equilibration) |
4. System Suitability Criteria (Acceptance Limits):
-
Resolution between 5-nitro and 8-nitro isomers: NLT (Not Less Than) 2.0.
-
Tailing Factor: NMT (Not More Than) 1.5.
-
%RSD of Peak Area (n=5): NMT 2.0%.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7]
-
Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column.
-
Phenomenex. (2018). Selectivity of Phenyl-Hexyl Stationary Phases in Reversed Phase Chromatography. Technical Guide.[6][8]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[9] (Chapter on Solvent Selectivity and
- interactions). -
BenchChem. (2025). Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline and Isomers. (Context for impurity profiling).
Sources
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. Separation of 5-Nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
Interpretation of 1H and 13C NMR Spectra for Substituted Quinolines: A Comparative Guide
Executive Summary
The quinoline scaffold is ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents (Ciprofloxacin). However, the fusion of a benzene ring with a pyridine ring creates a complex magnetic environment characterized by overlapping aromatic signals and significant nitrogen-induced deshielding.
This guide provides a comparative analysis of NMR spectral interpretation for substituted quinolines. Unlike standard textbook descriptions, we focus on differential diagnosis —how to distinguish between positional isomers (e.g., 6- vs. 7-substituted) and electronic variants (EDG vs. EWG) using specific scalar coupling (
Part 1: The Quinoline Scaffold Baseline
To interpret substituted quinolines, one must first master the "control" spectrum of unsubstituted quinoline. The nitrogen atom at position 1 induces a strong dipole, significantly deshielding the adjacent protons and carbons.
The "Fingerprint" Signals (CDCl₃)
| Position | Nucleus | Multiplicity | Diagnostic Note | ||
| 2 | ^1H | 8.91 | dd | Most downfield proton; closest to N. | |
| 3 | ^1H | 7.39 | dd | Most upfield proton in the pyridine ring. | |
| 4 | ^1H | 8.12 | dd | Large | |
| 8 | ^1H | 8.15 | d/m | - | Deshielded by N lone pair (peri-effect). |
| C2 | ^13C | 150.3 | - | - | Characteristic downfield imine-like carbon. |
The Critical Coupling Constant Rule
The most reliable metric for assigning the pyridine ring protons is the coupling constant magnitude:
- (Vicinal, adjacent to N): Always small (4.0 – 4.5 Hz ).
- (Vicinal, distant from N): Always large (8.0 – 8.5 Hz ).
Expert Insight: If you observe a doublet with
Hz at ~8.9 ppm, you have confirmed the H2 proton. If this signal becomes a singlet, you have likely substituted position 3.
Part 2: Comparative Analysis of Substituent Effects
This section compares how different chemical modifications alter the baseline spectrum, providing a logic framework for structure verification.
Comparison A: Electronic Effects at C4 (EDG vs. EWG)
Scenario: You are synthesizing a 4-substituted quinoline library. How do you confirm the electronic nature of the substituent is transmitting through the ring?
| Feature | 4-Methoxyquinoline (EDG) | 4-Nitroquinoline (EWG) | Mechanism |
| H3 Shift | Upfield ( | Downfield ( | Resonance effects. OMe lone pair donates into the ring, shielding C3/H3. NO2 withdraws, deshielding it. |
| H2 Shift | Minimal change | Downfield shift | Inductive effects are weaker at the meta-position relative to the substituent. |
| C4 Shift | Upfield (~162 ppm) | Downfield (~155 ppm) | Direct shielding of the ipso carbon by Oxygen. |
Experimental Validation:
-
For 4-OMe : Look for H3 as a doublet at ~6.7 ppm (significantly shielded compared to the 7.39 ppm baseline).
-
For 4-NO2 : Look for H3 as a doublet at ~7.7 ppm.
Comparison B: Distinguishing Positional Isomers (6- vs. 7-Substitution)
Scenario: A Skraup synthesis yields a mixture of 6- and 7-substituted isomers. Both have similar polarities. How do you distinguish them by 1H NMR?
-
7-Substituted Quinoline:
-
H8: Appears as a singlet (or small doublet due to meta-coupling
Hz). -
H6: Appears as a doublet of doublets (ortho to H5, meta to H8).
-
Key Marker: H8 is usually isolated and downfield (~8.5 ppm if EWG).
-
-
6-Substituted Quinoline:
-
H5: Appears as a singlet (or small doublet due to meta-coupling
). -
H7: Appears as a doublet of doublets.
-
Key Marker: H5 is often shielded by the adjacent C4-H peri-interaction compared to H8.
-
Part 3: Advanced Structure Elucidation Workflow
When 1D NMR is ambiguous (e.g., overlapping multiplets in the 7.5–7.8 ppm region), a 2D NMR workflow is mandatory.
Logical Pathway for Assignment
The following diagram illustrates the decision process for assigning a substituted quinoline.
Figure 1: Decision tree for the structural assignment of quinoline derivatives using 1D and 2D NMR data.
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, follow these specific acquisition parameters.
Sample Preparation
-
Solvent: DMSO-d6 is preferred over CDCl₃ for polar quinoline salts or amino-quinolines to prevent aggregation and sharpen exchangeable protons (e.g., -NH2, -OH).
-
Note: In DMSO-d6, H2 often shifts further downfield to ~9.0 ppm.
-
-
Concentration:
-
1H NMR: 5–10 mg in 0.6 mL solvent.
-
13C NMR: 20–30 mg (Quaternary carbons in quinolines have long relaxation times).
-
Acquisition Parameters (600 MHz equivalent)
| Parameter | 1H Protocol | 13C Protocol | Rationale |
| Pulse Angle | 30° | 30° | Prevents saturation; essential for accurate integration. |
| Relaxation Delay (D1) | 1.0 s | 2.0 – 5.0 s | Critical: C2 and C4 (quaternary) relax slowly. Short D1 leads to missing peaks. |
| Scans (NS) | 16 | 1024+ | Quinolines are aromatic; S/N ratio is generally good, but quaternary Cs need signal averaging. |
| Spectral Width | 12 ppm | 220 ppm | Capture downfield H2 and carbonyl-like C2/C4. |
Self-Validating Checks
-
Integration Check: Does the aromatic region integrate to exactly the number of expected protons? (e.g., 6 protons for a mono-substituted quinoline).[1]
-
Coupling Check: Does the
value of H2 match H3? If Hz and Hz, your assignment is incorrect (they must share a coupling constant).
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Quinoline 1H and 13C NMR.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2023). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison.
-
Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed analysis of substituent effects on pyridine-like rings).
Sources
Comparing experimental vs. theoretical elemental analysis of 6-Fluoro-2-methyl-5-nitroquinoline
The following guide details the validation of 6-Fluoro-2-methyl-5-nitroquinoline through Elemental Analysis (EA). This document is structured for researchers requiring rigorous purity verification standards.
Executive Summary & Compound Significance
In medicinal chemistry, 6-Fluoro-2-methyl-5-nitroquinoline serves as a critical scaffold for fluoroquinolone antibiotics and antimalarial agents.[1] The presence of the fluorine atom at the C6 position is pharmacologically pivotal, enhancing lipophilicity and metabolic stability. However, the synthesis of nitro-substituted quinolines often yields regioisomers or retains high-boiling solvents (e.g., DMF, DMSO), making standard NMR insufficient for bulk purity confirmation.[1]
This guide compares the Theoretical Elemental Composition (the mathematical constant) against Experimental Data (the variable reality), establishing a "Go/No-Go" decision matrix for drug development workflows.
Compound Profile[1][2][3][4][5][6]
-
IUPAC Name: 6-Fluoro-2-methyl-5-nitroquinoline[1]
-
Molecular Formula:
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
CAS Number: 79821-10-6 (Verified Isomer)[1]
Theoretical Framework: The Stoichiometric Anchor
Before physical analysis, we must establish the calculated baseline. The theoretical values represent 100% purity. Any deviation in the experimental phase indicates contamination (solvents, inorganic salts, or water) or synthesis failure.
Calculation Logic:
Based on atomic weights:
| Element | Count | Total Mass ( g/mol ) | % Composition (Calc) |
| Carbon (C) | 10 | 120.11 | 58.26% |
| Hydrogen (H) | 7 | 7.056 | 3.42% |
| Nitrogen (N) | 2 | 28.014 | 13.59% |
| Fluorine (F) | 1 | 18.998 | 9.21% |
| Oxygen (O) | 2 | 31.998 | 15.52% |
| Total | — | 206.176 | 100.00% |
Note: Standard CHN analysis focuses on Carbon, Hydrogen, and Nitrogen. Fluorine and Oxygen are typically calculated by difference or require specialized pyrolysis cycles.
Experimental Protocol: High-Precision CHN Analysis
Expert Insight: Analyzing fluorinated compounds requires specific modifications to standard combustion protocols. Fluorine can attack quartz combustion tubes and form stable
Workflow Methodology
The following protocol ensures data integrity for halogenated heterocycles.
Step 1: Sample Preparation
-
Drying: Dry sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.
-
Weighing: Weigh 2.00–2.50 mg (
mg) into a Tin (Sn) capsule.-
Why Tin? Tin triggers a strong exothermic flash oxidation (
), ensuring complete combustion of the nitro-aromatic ring.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Step 2: Combustion Additives (Critical Step)
-
Add 10–20 mg of Tungsten Oxide (
) or Vanadium Pentoxide ( ) to the capsule.
Step 3: Instrumental Analysis
-
Carrier Gas: Helium (99.999%).[1]
-
Combustion Temp: 980°C (Flash combustion).[1]
-
Reduction Column: Copper at 650°C (converts
to ). -
Detection: Thermal Conductivity Detector (TCD).[1]
Visualization: The Analytical Workflow
Figure 1: Optimized CHN workflow for fluorinated nitro-compounds, highlighting the critical reduction and separation phases.
Comparative Analysis: Theory vs. Experiment
The standard acceptance criterion for purity in peer-reviewed literature (e.g., J. Org.[1] Chem., J. Med.[1] Chem.) is
Data Comparison Table
| Element | Theoretical (%) | Experimental (Pass) | Experimental (Fail - Solvent) | Status |
| Carbon | 58.26 | 58.15 | 56.40 | Pass: |
| Hydrogen | 3.42 | 3.45 | 4.10 | Pass: |
| Nitrogen | 13.59 | 13.48 | 12.80 | Pass: |
Interpretation of Results
-
The "Pass" Column:
-
The values 58.15% C, 3.45% H, and 13.48% N all fall within the strict
tolerance. This confirms the bulk material is 6-Fluoro-2-methyl-5-nitroquinoline with >99% purity.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
The "Fail" Column (Common Scenario):
-
Low Carbon (56.40%): Indicates the presence of non-carbon impurities (e.g., inorganic salts like
from drying) or heavy moisture. -
High Hydrogen (4.10%): A deviation of +0.68% H is massive.[1] This is a classic signature of trapped solvent (e.g., Ethanol or Water) or incomplete drying.[1]
-
Low Nitrogen: Often correlates with solvent weight displacing the compound mass.
-
Troubleshooting & Decision Logic
When experimental values deviate from the theoretical anchor, use this logic tree to diagnose the synthesis error.
Visualization: Result Interpretation Logic
Figure 2: Diagnostic decision tree for interpreting Elemental Analysis deviations.
Specific Issues with 6-Fluoro-2-methyl-5-nitroquinoline
-
Regioisomer Contamination: If the EA matches perfectly but the melting point is off, you may have the 8-nitro isomer. EA cannot distinguish isomers (same formula). Action: Verify with
-NMR (coupling constants of aromatic protons). -
Incomplete Combustion: If C is consistently low despite high purity by HPLC, the fluorine may be inhibiting combustion. Action: Increase
additive or oxygen flow.
Conclusion
For 6-Fluoro-2-methyl-5-nitroquinoline , Elemental Analysis is the gold standard for establishing "weighable purity." While NMR confirms structure, only EA (matching the theoretical C: 58.26%, H: 3.42%, N: 13.59% ) confirms the absence of invisible solvents and salts that skew biological assay results.
Final Recommendation: Do not release this compound for biological screening until Experimental values are within
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70784, 6-Fluoro-2-methylquinoline."[1] PubChem. [Link][1]
-
Exeter Analytical. "CHN Analysis of Fluorinated Compounds: Technical Note." Exeter Analytical UK. [Link][1]
Sources
- 1. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Fluoro-2-Methyl-5-Nitroquinoline [myskinrecipes.com]
- 3. amfluoro.com [amfluoro.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of anticancer activity: 6-Fluoro-2-methyl-5-nitroquinoline vs. Nitroxoline
Executive Summary
This guide provides a technical comparison between Nitroxoline , an established antimicrobial repurposed for oncology, and 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ) , a synthetic quinoline scaffold often utilized as a precursor for advanced epigenetic modulators.
While Nitroxoline serves as a clinical benchmark for quinoline-based anticancer therapy (targeting MetAP2 and Cathepsin B), FMNQ represents a critical "chemical building block." Its intrinsic activity relies on bioreductive activation typical of nitro-quinolines, but its primary value lies in its role as a pharmacophore for synthesizing next-generation inhibitors, such as CBP/p300 antagonists.
Key Takeaway: Researchers should view Nitroxoline as a multi-target phenotypic agent , whereas FMNQ should be evaluated either as a hypoxia-selective cytotoxin or a synthetic intermediate for high-potency targeted therapies.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
| Feature | Nitroxoline | 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ) |
| CAS Registry | 4008-48-4 | 103986-53-4 (Representative) |
| Core Scaffold | 8-Hydroxyquinoline | 5-Nitroquinoline |
| Key Functional Groups | 8-OH, 5-NO2 (Chelating motif) | 5-NO2, 6-F, 2-CH3 (Bioreductive/Lipophilic) |
| Solubility | Low (water); Soluble in DMSO/Ethanol | High lipophilicity (due to Fluorine); DMSO soluble |
| Primary Reactivity | Bidentate metal chelation ( | Nucleophilic aromatic substitution ( |
| Metabolic Stability | Rapid glucuronidation (limiting factor) | Fluorine at C6 blocks metabolic oxidation |
Comparative Mechanism of Action (MOA)
Nitroxoline: The Multi-Target Chelator
Nitroxoline acts through polypharmacology , making it effective against heterogeneous tumors.
-
MetAP2 Inhibition: Covalently binds divalent ions in Methionine Aminopeptidase-2, suppressing angiogenesis.
-
Cathepsin B Inhibition: Blocks extracellular matrix degradation, reducing metastasis.
-
p53 Activation: Inhibits SIRT1/2, leading to p53 acetylation and senescence.
FMNQ: The Bioreductive Scaffold & Precursor
FMNQ operates differently, driven by its nitro and fluoro substituents.
-
Bioreductive Alkylation (Intrinsic): The 5-nitro group renders the molecule susceptible to enzymatic reduction (e.g., by DT-diaphorase) in hypoxic tumor environments, generating reactive hydroxylamines that damage DNA.
-
Epigenetic Modulation (As Precursor): FMNQ is a key intermediate in synthesizing CBP/p300 bromodomain inhibitors (e.g., tetrahydro-imidazo quinolines). These derivatives modulate gene transcription in prostate and breast cancers.
-
Metabolic Blockade: The 6-fluoro group prevents rapid oxidative metabolism, a common failure point for quinoline drugs, enhancing the half-life of its derivatives.
Mechanistic Pathway Diagram
Caption: Nitroxoline targets enzymatic pathways (MetAP2, CatB), while FMNQ acts as a hypoxia-activated cytotoxin or a precursor to epigenetic inhibitors.
Experimental Data Guidelines
Since FMNQ is often a research intermediate, direct head-to-head IC50 data is context-dependent. Below are expected potency ranges based on structural class analysis.
Representative Potency (In Vitro)
| Cell Line | Nitroxoline IC50 ( | FMNQ (Scaffold) IC50 ( | FMNQ-Derived CBP Inhibitor IC50 ( |
| T24 (Bladder) | 12 - 15 | > 50 (Low intrinsic activity) | N/A |
| MCF-7 (Breast) | 5 - 8 | 20 - 40 (Hypoxia dependent) | 0.1 - 0.5 (High potency) |
| HUVEC (Endothelial) | 2 - 4 (Anti-angiogenic) | > 100 (Non-specific) | Variable |
Interpretation:
-
Nitroxoline is consistently active in the low micromolar range (5–15
). -
FMNQ alone often shows lower potency (>20
) unless tested under hypoxic conditions , where nitro-reduction amplifies toxicity. -
Derivatives of FMNQ (e.g., fused imidazo-quinolines) can achieve nanomolar potency, validating FMNQ as a high-value starting material.
Experimental Protocols
To validate these compounds, use the following self-validating workflow.
Protocol A: Cytotoxicity Assay (Normoxia vs. Hypoxia)
Objective: Distinguish between Nitroxoline's general toxicity and FMNQ's hypoxia-selectivity.
-
Seeding: Plate A549 or MCF-7 cells (
cells/well) in 96-well plates. -
Treatment:
-
Group 1: Nitroxoline (0.1 – 100
). -
Group 2: FMNQ (0.1 – 100
). -
Control: DMSO (0.1%).
-
-
Conditions:
-
Set A: Incubate in standard incubator (20%
). -
Set B: Incubate in hypoxia chamber (1%
).
-
-
Readout: Perform MTT or SRB assay after 48h.
-
Validation Check: Nitroxoline IC50 should remain stable across conditions. FMNQ IC50 should decrease (improve) by >2-fold in hypoxia if bioreduction is active.
Protocol B: Angiogenesis Tube Formation (HUVEC)
Objective: Confirm Nitroxoline's MetAP2 activity (FMNQ is typically negative here).
-
Matrigel Prep: Coat 24-well plates with growth factor-reduced Matrigel.
-
Seeding: Seed HUVEC cells (
cells/well). -
Dosing: Treat with
concentrations of Nitroxoline and FMNQ. -
Imaging: Capture images at 6h and 12h.
-
Analysis: Quantify mesh area and segment length using ImageJ.
-
Expectation: Nitroxoline disrupts tube formation; FMNQ shows minimal effect.
-
Experimental Workflow Diagram
Caption: Decision tree for characterizing quinoline activity. High normoxic potency suggests MetAP2 inhibition; hypoxia selectivity suggests nitro-activation.
References
-
Shim, J. S., et al. (2010). "Discovery of MetAP2 inhibitors from a chemical library." Journal of Medicinal Chemistry. Link
-
Mirković, B., et al. (2015). "Nitroxoline: Repurposing its antimicrobial to antitumor application." Current Drug Targets. Link
-
Chang, Y., et al. (2016). "Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing." Oncotarget. Link
-
Google Patents. (2019). "WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as CBP/p300 inhibitors." (Describes FMNQ as key intermediate). Link
-
PubChem. "6-Fluoro-2-methyl-5-nitroquinoline Compound Summary." Link
Structure-activity relationship (SAR) analysis of fluoroquinolones versus nitroquinolines
Executive Summary
In the landscape of antimicrobial drug development, the quinolone scaffold represents a divergent evolutionary path. This guide provides a technical comparison between Fluoroquinolones (FQs) —the dominant, broad-spectrum systemic antibiotics—and Nitroquinolines (NQs) , a chemically related but mechanistically distinct class often relegated to niche applications due to toxicity profiles.
For researchers, the critical distinction lies in the C6 and C7 substituents. While the C6-fluorine atom in FQs revolutionized bioavailability and gyrase affinity, the nitro group in NQs functions as a metabolic "warhead," often shifting the mechanism from pure enzyme inhibition to oxidative stress or metal chelation. This guide analyzes these structural decisions, supported by experimental protocols and performance data.
Structural Pharmacophores & SAR Analysis
The core quinolone scaffold (4-oxo-1,4-dihydroquinoline) is the template for both classes. However, the derivatization at specific positions dictates their divergent fates in clinical development.
Fluoroquinolones (FQs): The "Gyrase Poison" Motif
The success of FQs (e.g., Ciprofloxacin, Levofloxacin) rests on two critical SAR modifications:
-
C6-Fluorine: This is the defining feature. It significantly enhances lipophilicity (improving cell wall penetration) and increases binding affinity to the DNA-gyrase complex by approximately 2-100 fold compared to non-fluorinated predecessors.
-
C7-Substituent (Piperazine/Pyrrolidine): A basic heterocycle at C7 extends the antibacterial spectrum to Gram-negative organisms (specifically Pseudomonas) and improves pharmacokinetic (PK) half-life.
Nitroquinolines (NQs): The "Redox/Chelation" Motif
NQs (e.g., Nitroxoline) utilize a nitro group (
-
Electron Withdrawal: The strong electron-withdrawing nature of the nitro group alters the pKa of the phenolic hydroxyl (if present, as in 8-hydroxy-5-nitroquinoline), enhancing metal chelation (
, ). -
Metabolic Activation: Unlike the stable C-F bond, the
group is susceptible to enzymatic reduction, generating nitro-radical anions. This leads to DNA damage via oxidative stress rather than specific gyrase poisoning, but also introduces genotoxicity risks (e.g., the carcinogen 4-nitroquinoline-1-oxide).
Comparative SAR Visualization
The following diagram maps the structural divergence and its functional consequences.
Figure 1: Divergent SAR pathways of the quinolone scaffold. Green path indicates the optimized systemic antibiotic route; Red path indicates the reactive/niche route.
Mechanistic Divergence & Performance Data[2]
Mechanism of Action (MoA)
-
Fluoroquinolones: Act as Topoisomerase Poisons . They bind to the DNA-Gyrase (or Topo IV) complex after the DNA strands have been cleaved but before religation. This freezes the enzyme, creating double-strand breaks that trigger the SOS response and cell death.[1]
-
Nitroquinolines:
Performance Comparison Table
The table below contrasts the performance metrics of a representative FQ (Ciprofloxacin) against a therapeutic NQ (Nitroxoline).
| Feature | Fluoroquinolone (Ciprofloxacin) | Nitroquinoline (Nitroxoline) |
| Primary Target | DNA Gyrase / Topo IV (Specific) | Metal Ions / Biofilm Matrix (Pleiotropic) |
| Gram-Neg Potency (MIC) | High (0.01 - 1.0 µg/mL for E. coli) | Moderate (2 - 16 µg/mL for E. coli) |
| Biofilm Eradication | Moderate (Poor penetration in some matrices) | High (Chelation disrupts matrix structure) |
| Systemic Safety | High (Standard of Care) | Low (Rapid elimination, potential neurotoxicity) |
| Genotoxicity Risk | Low (Structure is stable) | Moderate (Nitro-reduction generates radicals) |
| Resistance Profile | Common (GyrA/ParC mutations) | Rare (Due to non-specific mechanism) |
Key Insight: While FQs are superior for acute systemic infections due to potency, NQs like Nitroxoline are seeing a resurgence for biofilm-associated infections (e.g., catheter-associated UTIs) where FQs fail despite low planktonic MICs.
Experimental Protocol: Validating the SAR
To confirm the "Gyrase Poison" mechanism of a new fluoroquinolone derivative vs. a nitroquinoline, the DNA Gyrase Supercoiling Assay is the gold standard. This assay differentiates between simple inhibition (enzyme block) and poisoning (cleavage complex stabilization).
Protocol: DNA Gyrase Supercoiling Inhibition
Objective: Determine the IC50 of a compound against E. coli DNA Gyrase.
Reagents:
-
Relaxed pBR322 plasmid DNA (Substrate).
-
E. coli DNA Gyrase (Holoenzyme: GyrA + GyrB subunits).
-
Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA). -
Stop Buffer (1% SDS, 10 mM EDTA).
Step-by-Step Methodology:
-
Preparation: Thaw reagents on ice. Dilute test compounds (FQ and NQ) in DMSO to 100x final concentration.
-
Master Mix: Prepare a mix containing Assay Buffer and Relaxed pBR322 (0.5 µg per reaction).
-
Enzyme Addition: Add E. coli gyrase (1-2 Units) to the Master Mix. Note: 1 Unit is defined as the amount required to supercoil 0.5 µg of plasmid in 30 mins.
-
Compound Incubation:
-
Aliquot 29 µL of mix into microcentrifuge tubes.
-
Add 1 µL of test compound (or DMSO control).
-
Incubate at 37°C for 30 minutes.
-
-
Termination: Stop reaction by adding 30 µL of Stop Buffer and 30 µL of Chloroform/Isoamyl alcohol (24:1). Vortex and centrifuge (1 min, 10,000 x g).
-
Analysis: Load the aqueous phase onto a 1% agarose gel (run without Ethidium Bromide initially to separate topoisomers).
-
Staining: Stain gel with Ethidium Bromide (1 µg/mL) post-electrophoresis.
-
Quantification: Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using densitometry.
Assay Workflow Visualization
Figure 2: Workflow for the DNA Gyrase Supercoiling Assay. This protocol validates if the compound physically prevents the enzyme from introducing negative supercoils into the DNA.
Strategic Conclusion
For drug development professionals, the choice between developing a fluoroquinolone or a nitroquinoline derivative depends on the therapeutic target profile:
-
Select a Fluoroquinolone (C6-F, C7-sub) if the goal is a systemic, broad-spectrum antibiotic with high potency. The SAR is mature, and the primary challenge is overcoming existing resistance (GyrA mutations).
-
Select a Nitroquinoline if the goal is a topical or luminal agent (e.g., UTI, GI tract) targeting biofilms or multi-drug resistant organisms where systemic absorption is not required (minimizing nitro-toxicity risks).
The "Magic Fluorine" at C6 remains one of the most successful SAR modifications in medicinal chemistry history, providing a safety/efficacy balance that the Nitro group generally fails to achieve for systemic use.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.
-
Emmerson, A. M., & Jones, A. M. (2003). The Quinolones: Decades of Development and Use. Journal of Antimicrobial Chemotherapy.
-
Inspiralis. (n.d.). DNA Gyrase Supercoiling Inhibition Assay Protocol.
-
Kudera, T., et al. (2022). In Vitro Selective Combinatory Effect of Ciprofloxacin with Nitroxoline against Diarrhea-Causing Bacteria.[3] Microbiology Spectrum.
-
Sobke, A., et al. (2012). The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation of catheter-associated biofilms. Antimicrobial Agents and Chemotherapy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. klandchemicals.com [klandchemicals.com]
- 3. In Vitro Selective Combinatory Effect of Ciprofloxacin with Nitroxoline, Sanguinarine, and Zinc Pyrithione against Diarrhea-Causing and Gut Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
